(2,2,2-Trifluoroethoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSOIMDWVVEKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406208 | |
| Record name | (2,2,2-trifluoroethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-67-2 | |
| Record name | Acetic acid, 2-(2,2,2-trifluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,2-trifluoroethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (2,2,2-Trifluoroethoxy)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (2,2,2-Trifluoroethoxy)acetic acid from 2,2,2-trifluoroethanol. The primary and most direct method for this conversion is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This guide will focus on providing a comprehensive overview of this synthetic route, including detailed experimental protocols, data presentation, and workflow visualizations.
Synthetic Pathway: Williamson Ether Synthesis
The core of this synthesis involves the reaction of a trifluoroethoxide anion with a haloacetic acid derivative. The trifluoroethoxide is generated in situ by deprotonating 2,2,2-trifluoroethanol with a suitable base. Due to the electron-withdrawing nature of the trifluoromethyl group, 2,2,2-trifluoroethanol is more acidic than simple alcohols, facilitating its deprotonation.[4][5] The resulting nucleophilic alkoxide then displaces a halide from an alpha-haloacetate, typically ethyl chloroacetate, via an SN2 reaction to form the corresponding ester. Subsequent hydrolysis of the ester yields the desired this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides two detailed experimental protocols for the synthesis. The first protocol utilizes sodium hydride as the base, a common choice for deprotonating alcohols in aprotic solvents. The second protocol employs potassium hydroxide, which can be used in a biphasic system or with a phase-transfer catalyst.
Protocol 1: Synthesis using Sodium Hydride
This method involves the formation of sodium trifluoroethoxide followed by reaction with ethyl chloroacetate and subsequent hydrolysis.
Materials:
-
2,2,2-Trifluoroethanol (TFE)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroacetate
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Experimental Workflow:
References
An In-depth Technical Guide to the Physicochemical Properties of (2,2,2-Trifluoroethoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,2,2-Trifluoroethoxy)acetic acid (CAS No. 675-67-2) is a fluorinated carboxylic acid of interest in various chemical and pharmaceutical research areas. The incorporation of a trifluoroethoxy moiety is anticipated to modulate its physicochemical properties, influencing its behavior in biological and chemical systems. This technical guide provides a summary of the available predicted physicochemical data for this compound. Due to the limited availability of experimental data for this specific compound, this guide also presents the well-established experimental properties of the structurally related and extensively studied compound, trifluoroacetic acid (TFA), for comparative purposes. Furthermore, detailed, generalized experimental protocols for the determination of key physicochemical parameters—pKa and logP—are provided, alongside a logical workflow for the synthesis and characterization of novel compounds of this class.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₄H₅F₃O₃ | - | [Chemical Supplier Catalogs] |
| Molecular Weight | 158.08 g/mol | - | [Chemical Supplier Catalogs] |
| Boiling Point | 109-114 °C (at 24 Torr) | Predicted | [Chemical Supplier Catalog][1] |
| pKa | 3.08 ± 0.10 | Predicted | [Chemical Supplier Catalog][1] |
| XlogP | 0.8 | Predicted | [PubChem][2] |
Note: The lack of extensive experimental data highlights an opportunity for further research to characterize this compound empirically.
Comparative Physicochemical Properties of Trifluoroacetic Acid (TFA)
To provide context for the predicted values of this compound, the experimentally determined physicochemical properties of the closely related compound, trifluoroacetic acid (TFA), are presented in Table 2. TFA is a strong acid widely used in organic synthesis.[3]
Table 2: Experimental Physicochemical Properties of Trifluoroacetic Acid (TFA)
| Property | Value | Data Type | Source |
| Molecular Formula | C₂HF₃O₂ | - | [PubChem][4] |
| Molecular Weight | 114.02 g/mol | - | [PubChem][4] |
| Melting Point | -15.4 °C | Experimental | [PubChem, ChemicalBook][4][5] |
| Boiling Point | 72.4 °C | Experimental | [PubChem, ChemicalBook][4][5] |
| pKa | 0.2-0.5 | Experimental | [Encyclopedia.pub][6] |
| logP | -2.1 | Experimental | [PubChem][4] |
| Solubility | Miscible with water, ether, acetone, ethanol, benzene, carbon tetrachloride, and hexane. | Experimental | [lookchem, ChemicalBook][5][7] |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of pKa and logP, which can be adapted for the characterization of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[8]
Materials and Equipment:
-
This compound
-
Calibrated pH meter with a suitable electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
0.15 M potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[9]
-
Initial Acidification: If necessary, acidify the sample solution to approximately pH 2 with the 0.1 M HCl solution.[9]
-
Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Begin stirring and titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[9]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[9]
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point.[10] For higher accuracy, the data can be analyzed using derivative plots or specialized software.
-
Replication: Perform the titration in triplicate to ensure the reproducibility of the results.[9]
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable method for its determination.[11][12]
Materials and Equipment:
-
This compound
-
1-Octanol (reagent grade)
-
Phosphate buffered saline (PBS) at pH 7.4
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[11]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[12]
-
Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the pre-saturated 1-octanol and pre-saturated PBS. Add a small aliquot of the stock solution of the test compound.[13]
-
Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.[14]
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid in the separation.[13]
-
Quantification: Carefully remove an aliquot from both the 1-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method.[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
-
Replication: The experiment should be repeated at least three times to obtain a reliable average logP value.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel compound such as this compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
References
- 1. 675-67-2 | CAS数据库 [m.chemicalbook.com]
- 2. PubChemLite - 2-(2,2,2-trifluoroethoxy)acetic acid (C4H5F3O3) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. web.williams.edu [web.williams.edu]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. enamine.net [enamine.net]
Spectroscopic Profile of (2,2,2-Trifluoroethoxy)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2,2,2-Trifluoroethoxy)acetic acid, a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and application of this fluorinated organic molecule.
Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet, broad | 1H | -COOH |
| ~4.2 | Singlet | 2H | -O-CH₂-COOH |
| ~3.9 | Quartet | 2H | CF₃-CH₂-O- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~123 (quartet, J ≈ 277 Hz) | -CF₃ |
| ~68 | -O-CH₂-COOH |
| ~65 (quartet, J ≈ 35 Hz) | CF₃-CH₂-O- |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-74 | Triplet | -CF₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1280-1320 | Strong | C-O stretch (Carboxylic Acid) |
| 1100-1300 | Strong | C-F stretch |
| 1050-1150 | Strong | C-O stretch (Ether) |
Table 5: Predicted Mass Spectrometry (MS) Data[1]
| Adduct | m/z |
| [M-H]⁻ | 157.01179 |
| [M+H]⁺ | 159.02635 |
| [M+Na]⁺ | 181.00829 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 500 MHz NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR : Acquire the spectrum with proton decoupling.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation : Apply a small amount of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility and Stability of (2,2,2-Trifluoroethoxy)acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (2,2,2-Trifluoroethoxy)acetic acid in various organic solvents. Understanding these properties is critical for applications in chemical synthesis, drug formulation, and analytical method development where this compound is utilized. This document summarizes available data, outlines experimental protocols for determining these characteristics, and provides visualizations of key concepts and workflows.
Introduction to this compound
This compound, with the chemical formula C4H5F3O3, is a fluorinated carboxylic acid. The presence of the trifluoroethoxy group significantly influences its physicochemical properties, including its acidity, polarity, and interactions with solvents. These properties make it a valuable building block and reagent in various chemical applications.
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data for structurally similar compounds such as Trifluoroacetic acid (TFA), a qualitative and inferred solubility profile can be established. TFA is known to be miscible with a variety of organic solvents, and it is anticipated that this compound exhibits similar behavior due to its polar carboxylic acid group and the fluorinated ether moiety.[1][2][3][4]
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common organic solvents.
| Solvent | Solvent Type | Expected Solubility | Rationale & Notes |
| Methanol | Polar Protic | Miscible | The polar protic nature of methanol can effectively solvate the carboxylic acid group through hydrogen bonding. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is expected to be a good solvent. |
| Acetone | Polar Aprotic | Soluble / Miscible | The polarity of acetone allows for good interaction with the solute. |
| Acetonitrile | Polar Aprotic | Soluble / Miscible | Acetonitrile is a common solvent for polar organic molecules. |
| Dichloromethane (DCM) | Nonpolar | Soluble | While nonpolar, DCM can often dissolve moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a suitable solvent based on its polarity. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble / Miscible | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Miscible | A highly polar aprotic solvent, likely to be an excellent solvent for this compound. |
| Hexanes | Nonpolar | Sparingly Soluble / Insoluble | The high polarity of the carboxylic acid group is unlikely to be well-solvated by nonpolar alkanes. |
| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene may offer some interaction, but high solubility is not expected. |
Stability Profile
The stability of this compound in organic solvents is a critical consideration, particularly during storage, reaction, and analysis. Studies on other per- and polyfluoroalkyl substances (PFAS) with ether linkages suggest potential degradation pathways in certain solvent types.[5]
Potential Degradation Pathways
Decarboxylation in Polar Aprotic Solvents: Research on similar fluoroalkyl ether acids has shown that they can undergo decarboxylation in polar aprotic solvents such as acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[5] This degradation is often temperature-dependent, with higher temperatures accelerating the process. The proposed mechanism involves the cleavage of the C-C bond between the carboxylic acid and the adjacent carbon, releasing carbon dioxide.
Hydrolysis: While the ether linkage in this compound is generally stable, hydrolysis of the carboxylic acid functionality is a possibility, particularly in the presence of water and either strong acid or base. The C-F bonds are typically very stable and resistant to hydrolysis under normal conditions.[6]
Factors Influencing Stability
-
Solvent Type: Polar aprotic solvents may promote decarboxylation. Protic solvents like alcohols and water are generally considered more stable for storage.[5]
-
Temperature: Higher temperatures are expected to increase the rate of degradation through various pathways.[5]
-
Presence of Water: For some PFAS, the presence of water can mitigate degradation in aprotic solvents.[5]
-
pH: Extremes of pH can catalyze hydrolysis.
Experimental Protocols
Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
This method involves equilibrating an excess amount of the solute in the solvent of interest and then measuring the concentration of the dissolved solute.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.
Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study to assess the stability of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a primary technique for quantifying this compound and its potential degradants. A reversed-phase C18 or C8 column is typically suitable.[8][9][10]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier like formic acid or acetic acid to ensure the analyte is in its protonated form for good peak shape.
-
Detection: UV detection can be used if the compound has a suitable chromophore. Mass spectrometry (LC-MS) provides higher sensitivity and specificity and is essential for identifying unknown degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be powerful tools for assessing the stability of this compound.[11] The appearance of new signals or changes in the intensity of existing signals over time can indicate degradation.
Summary and Recommendations
While specific quantitative solubility and stability data for this compound are limited in the public domain, a strong qualitative understanding can be inferred from the behavior of structurally similar compounds.
-
Solubility: It is expected to be highly soluble in polar organic solvents such as alcohols, acetone, acetonitrile, DMF, and DMSO. Experimental verification using the shake-flask method is recommended to obtain quantitative data for specific applications.
-
Stability: Caution should be exercised when using polar aprotic solvents (acetonitrile, acetone, DMSO), especially at elevated temperatures, due to the potential for decarboxylation. For long-term storage, solutions in polar protic solvents (e.g., methanol) at low temperatures are advisable. Forced degradation studies are crucial to understand the stability of this compound under specific process conditions.
This guide serves as a foundational resource for researchers and professionals working with this compound. It is strongly recommended that the principles and protocols outlined herein are used to generate specific, in-house data to ensure the success and robustness of any process involving this compound.
References
- 1. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csustan.edu [csustan.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miscibility - Sciencemadness Wiki [sciencemadness.org]
- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]
An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)acetic Acid (CAS Number: 675-67-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)acetic acid (CAS No. 675-67-2), a fluorinated carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. This document details its physicochemical properties, synthesis and purification methodologies, and discusses its potential hazards and biological activities based on available data and analysis of structurally related compounds. Experimental protocols for its synthesis and hypothetical protocols for its purification and biological evaluation are provided, alongside visualizations of key processes to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
2-(2,2,2-Trifluoroethoxy)acetic acid is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H5F3O3 | |
| Molecular Weight | 158.08 g/mol | |
| Boiling Point | 110-118 °C at 16 mmHg | [1] |
| Predicted XlogP | 0.8 | [2] |
| SMILES | C(C(=O)O)OCC(F)(F)F | [2] |
| InChIKey | ICSOIMDWVVEKBW-UHFFFAOYSA-N | [2] |
Synthesis and Purification
Synthesis of 2-(2,2,2-Trifluoroethoxy)acetic Acid
A common method for the synthesis of 2-(2,2,2-Trifluoroethoxy)acetic acid involves the Williamson ether synthesis, reacting 2,2,2-trifluoroethanol with a haloacetic acid in the presence of a strong base.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene
-
2,2,2-Trifluoroethanol
-
Bromoacetic acid
-
Water
-
Diethyl ether
-
Concentrated hydrochloric acid
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure: [1]
-
To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add sodium hydride (41.70 g, 1.043 moles) and 1000 ml of toluene under a nitrogen atmosphere.
-
Add 2,2,2-Trifluoroethanol (52.02 g, 0.520 moles) dropwise to the stirred suspension at room temperature. Stir the mixture for 30 minutes.
-
Prepare a solution of bromoacetic acid (72.45 g, 0.520 moles) in 100 ml of toluene. Add this solution dropwise to the reaction mixture.
-
Heat the resulting mixture at reflux for 48 hours.
-
Cool the mixture to room temperature and add 250 ml of water. Separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether (3 x 75 ml).
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 100 ml).
-
Combine the ether extracts and wash with a saturated sodium chloride solution (1 x 75 ml).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to obtain a yellow oil.
-
Distill the crude oil under reduced pressure (boiling point 110°-118° C at 16 mmHg) to yield the pure product as a colorless oil.
Purification
While the synthesis protocol concludes with vacuum distillation, further purification for analytical or biological studies may be required. High-performance liquid chromatography (HPLC) is a suitable technique for obtaining high-purity material.
Materials:
-
Crude 2-(2,2,2-Trifluoroethoxy)acetic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Prepare mobile phases: Phase A (0.1% TFA in water) and Phase B (0.1% TFA in acetonitrile).
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the dissolved sample onto the column.
-
Elute the compound using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Acetonitrile over 30 minutes).
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified product.
Hazards and Toxicology
The toxicity of TFE is attributed to its metabolism to 2,2,2-trifluoroacetaldehyde and subsequently to TFA.[3] TFE has been shown to cause testicular damage, and bone marrow and intestinal toxicity in animal studies.[3][4][5] TFA, on the other hand, is considered to have low acute toxicity and is not mutagenic.[6][7]
Given that 2-(2,2,2-Trifluoroethoxy)acetic acid contains the 2,2,2-trifluoroethoxy moiety, there is a potential for it to be metabolized to TFE and subsequently to its toxic metabolites. Therefore, it should be handled with caution, assuming potential reproductive and organ toxicity.
Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area immediately with copious amounts of water.
Biological Activity and Mechanism of Action
There is currently no specific information available in the scientific literature regarding the biological activity or mechanism of action of 2-(2,2,2-Trifluoroethoxy)acetic acid. The presence of the trifluoromethyl group can, in some cases, enhance the biological activity of a molecule.
Given its structural similarity to other biologically active carboxylic acids, it could be a candidate for screening in various biological assays. For instance, some fluorinated acetic acid derivatives have been investigated as potential anti-inflammatory agents.
Hypothetical Experimental Protocol: In Vitro Biological Assay (COX Inhibition Assay)
This protocol describes a hypothetical assay to screen for potential anti-inflammatory activity by measuring the inhibition of cyclooxygenase (COX) enzymes.
Materials:
-
2-(2,2,2-Trifluoroethoxy)acetic acid
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Prostaglandin screening ELISA kit
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a stock solution of 2-(2,2,2-Trifluoroethoxy)acetic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ibuprofen).
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time at an optimal temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of prostaglandin produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
References
- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - 2-(2,2,2-trifluoroethoxy)acetic acid (C4H5F3O3) [pubchemlite.lcsb.uni.lu]
- 3. 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tera.org [tera.org]
- 5. Mechanism of toxicity of 2,2,2-trifluoroethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Formation of (2,2,2-Trifluoroethoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of (2,2,2-Trifluoroethoxy)acetic acid, a valuable fluorinated building block in organic synthesis and drug development. The presence of the trifluoroethoxy group can impart unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This document details the core synthetic pathway, provides representative experimental protocols, and summarizes key quantitative data.
Core Synthetic Pathway: A Two-Step Approach
The most common and logical synthetic route to this compound involves a two-step process:
-
Williamson Ether Synthesis: This classical reaction forms the ether linkage. It involves the reaction of a trifluoroethoxide ion with an ethyl haloacetate.
-
Ester Hydrolysis: The resulting ethyl (2,2,2-trifluoroethoxy)acetate is then hydrolyzed to the final carboxylic acid product.
This pathway is favored due to the ready availability of the starting materials and the generally high yields and selectivity of these reactions.
Mechanism of Formation
The formation of this compound proceeds through two distinct mechanistic steps:
Step 1: Williamson Ether Synthesis - Formation of Ethyl (2,2,2-Trifluoroethoxy)acetate
The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction.[1][2][3] The mechanism involves the following stages:
-
Deprotonation of 2,2,2-Trifluoroethanol: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is used to deprotonate the weakly acidic 2,2,2-trifluoroethanol, forming the potent nucleophile, the 2,2,2-trifluoroethoxide ion.
-
Nucleophilic Attack: The trifluoroethoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate).
-
Displacement of the Halide: The attack occurs via a backside approach, leading to the displacement of the halide leaving group and the formation of the C-O ether bond.
References
Thermal decomposition of trifluoroethoxylated compounds
An In-depth Technical Guide on the Thermal Decomposition of Trifluoroethoxylated Compounds
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the thermal decomposition of trifluoroethoxylated compounds. It details the decomposition mechanisms, influencing factors, and the primary products formed. Furthermore, this document outlines the key experimental protocols utilized for the analysis of these thermal processes and presents quantitative data in a structured format for ease of comparison and reference.
Introduction to Thermal Decomposition
Thermal decomposition, or thermolysis, is a chemical breakdown process induced by heat.[1] For trifluoroethoxylated compounds, which are characterized by the presence of a -O-CH₂-CF₃ group or similar fluoroether moieties, understanding their thermal stability and degradation pathways is critical for assessing their environmental fate, developing safe handling procedures, and designing robust materials for high-temperature applications. The presence of the strong carbon-fluorine bond generally imparts high thermal stability, but the ether linkage can be a point of weakness, influencing the decomposition mechanism.[2][3]
Core Mechanisms of Decomposition
The thermal degradation of trifluoroethoxylated compounds, particularly perfluoroalkyl ether carboxylic acids (PFECAs), is a complex process involving multiple competing pathways. The primary mechanisms are initiated by the cleavage of the weakest bonds in the molecule.
-
C-O Ether Bond Cleavage: Experimental and computational studies have shown that for PFECAs like hexafluoropropylene oxide dimer acid (HFPO-DA), the preferential cleavage site is the C-O ether bond located closest to the electron-withdrawing carboxyl group.[3][4][5] This initial scission results in the formation of perfluorinated radical intermediates.
-
C-C Bond Scission: Cleavage of carbon-carbon bonds within the perfluorinated backbone is another significant decomposition mechanism.[5][6] For many perfluorinated carboxylic acids (PFCAs), the bond between the alpha-carbon and the carboxyl group is relatively weak and susceptible to breaking at elevated temperatures.[3]
-
HF Elimination: A common pathway, especially for PFCAs, involves the elimination of a hydrogen fluoride (HF) molecule from the carboxylic acid head group. This leads to the formation of a highly reactive, short-lived intermediate, such as a perfluorinated α-lactone, which then rapidly degrades to shorter-chain perfluoroacyl fluorides and carbon monoxide (CO).[2][7]
-
Radical Recombination: The radical species generated from initial C-O or C-C bond cleavage can recombine to form a variety of smaller, more stable perfluorinated compounds, such as trifluoroacetic acid (TFA), perfluoropropionic acid (PFPrA), and perfluorobutanoic acid (PFBA).[5][6]
The following diagram illustrates a generalized primary decomposition pathway for a perfluoroalkyl ether carboxylic acid.
Factors Influencing Thermal Stability
Several molecular and environmental factors dictate the temperature and rate at which trifluoroethoxylated compounds decompose.
-
Ether Linkages: The presence of an ether bond generally weakens the molecule compared to perfluoroalkanes of similar chain length, leading to lower decomposition temperatures.[2]
-
Chain Length: For perfluorinated carboxylic acids, thermal stability tends to decrease as the length of the perfluorinated carbon chain increases.[2]
-
Functional Groups: Compounds with functional groups like carboxylic or sulfonic acids are significantly less stable than their perfluoroalkane counterparts. PFCAs can start to decompose at temperatures as low as 150-200 °C, whereas perfluoroalkanesulfonic acids (PFSAs) require higher temperatures, around 450 °C.[2][3]
-
Molecular Structure: The presence of electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group attached to the α-carbon, can lower the bond dissociation energy of adjacent bonds and reduce thermal stability.[5]
-
Counterions: For PFECA salts, the type of counterion affects thermal stability. The stability has been observed to increase in the order of: ammonium < cesium < potassium < sodium < calcium.[2]
The logical relationship between these factors and thermal stability is visualized below.
Quantitative Data on Thermal Decomposition
The following tables summarize key quantitative data related to the thermal decomposition of selected trifluoroethoxylated and related perfluorinated compounds.
Table 1: Decomposition Temperatures of Selected Fluorinated Compounds
| Compound/Class | Abbreviation | Decomposition Onset Temperature (°C) | Conditions | Reference(s) |
| Hexafluoropropylene Oxide Dimer Acid | HFPO-DA | ~150 °C | On adsorbents | [3][4][6] |
| Perfluorooctanoic Acid | PFOA | ~150-200 °C | Neat or on adsorbents | [2][3] |
| Perfluoroalkanesulfonic Acids | PFSAs | ~450 °C | On GAC | [2] |
| Polytetrafluoroethylene | PTFE | ~550 °C | In air | [8] |
| Polyvinylidene Fluoride | PVDF | ~400-500 °C | In air | [8] |
| Polychlorotrifluoroethylene | PCTFE | ~400-500 °C | In air | [8] |
Table 2: Major Thermal Decomposition Products of Selected Fluoropolymers
| Polymer | Major Decomposition Product(s) | Minor/Other Product(s) | Reference(s) |
| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene (TFE), Carbonyl fluoride (COF₂) | Hydrogen fluoride (HF), Carbon dioxide (CO₂) | [8][9] |
| Polychlorotrifluoroethylene (PCTFE) | Chlorotrifluoroethene, Dichlorohexafluorobutene | Chloropentafluoro-1-propene, Fluorobenzenes | [8] |
| Fluoropolymers (General) | Trifluoroacetic acid (TFA), Chlorodifluoroacetic acid (CDFA) | Longer chain (C3-C14) perfluorocarboxylic acids | [9][10] |
Experimental Protocols
The study of thermal decomposition relies on a suite of analytical techniques designed to measure changes in mass, heat flow, and the chemical identity of evolved gases as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 5-20 mg) of the trifluoroethoxylated compound is placed into a tared TGA crucible (e.g., platinum, alumina).[11]
-
Instrument Setup: The crucible is placed in the TGA furnace. An inert (e.g., Nitrogen, Argon) or reactive (e.g., Air, Oxygen) purge gas is introduced at a constant flow rate (e.g., 20-50 mL/min).[12]
-
Thermal Program: The furnace is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant, linear heating rate (e.g., 10 or 20 °C/min).[11][12]
-
Data Acquisition: The instrument continuously records the sample's mass and temperature.
-
Data Analysis: The resulting data is plotted as a thermogravimetric (TG) curve (mass % vs. temperature). The first derivative of this curve (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.[12] Key data points include the onset temperature of decomposition and the temperature at 5%, 10%, and 50% weight loss.[12]
Evolved Gas Analysis (EGA) using Coupled TGA-GC-MS
Objective: To identify the chemical composition of the volatile products released during thermal decomposition.
Methodology:
-
TGA Execution: The thermal decomposition is carried out in a TGA instrument as described above.
-
Gas Transfer: The evolved gases from the TGA furnace outlet are swept by the purge gas through a heated transfer line (typically >200 °C to prevent condensation) to the injection port of a Gas Chromatograph (GC).[13][14]
-
Chromatographic Separation: The mixture of gaseous products is injected onto a GC column. The column separates the individual components based on their volatility and interaction with the column's stationary phase.
-
Mass Spectrometric Detection: As each separated component elutes from the GC column, it enters a Mass Spectrometer (MS). The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio, and detects them.
-
Data Analysis: The MS generates a mass spectrum for each separated component. By comparing these spectra to spectral libraries (e.g., NIST), the chemical identity of each decomposition product can be determined. Emission profiles can be generated to show the evolution of specific products as a function of temperature.[13]
The workflow for a typical TGA-GC-MS experiment is depicted below.
Conclusion
The thermal decomposition of trifluoroethoxylated compounds is governed by the interplay of their inherent molecular structure and external conditions. Key degradation pathways include the cleavage of C-O ether bonds and C-C backbone bonds, often followed by radical recombination or HF elimination to yield smaller, stable fluorinated products. The presence of ether linkages and acidic functional groups tends to reduce thermal stability. A thorough understanding of these processes, facilitated by robust analytical techniques like TGA-GC-MS, is essential for the safe application, environmental risk assessment, and responsible disposal of this important class of fluorinated materials.
References
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turi.org [turi.org]
- 10. cswab.org [cswab.org]
- 11. Study of the Thermal Decomposition Process of Explosive Mixtures Based on Hydrogen Peroxide | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. azom.com [azom.com]
- 14. youtube.com [youtube.com]
(2,2,2-Trifluoroethoxy)acetic Acid: A Comprehensive Technical Analysis of its Acidity and pKa
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,2,2-Trifluoroethoxy)acetic acid is a fluorinated carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoroethoxy group profoundly influences the molecule's physicochemical properties, most notably its acidity. This technical guide provides an in-depth analysis of the acidity and pKa of this compound, contextualized by comparisons with related fluorinated and non-fluorinated analogues. Detailed experimental protocols for the determination of its pKa are also presented to facilitate further research and application.
Introduction: The Influence of Fluorination on Acidity
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa). A lower pKa value indicates a stronger acid. The introduction of fluorine atoms into an organic molecule, particularly a carboxylic acid, dramatically increases its acidity.[1][2] This phenomenon is primarily attributed to the powerful electron-withdrawing inductive effect of fluorine, the most electronegative element.[1]
Fluorine atoms pull electron density away from the carbon backbone and towards themselves. This effect is transmitted through the molecule to the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) that is formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa.[1] The magnitude of this acidifying effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid functional group.[3]
Acidity of this compound in Context
Table 1: Comparison of pKa Values for Acetic Acid and Fluorinated Analogues
| Compound Name | Structure | pKa Value |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.58 ± 0.03 |
| Difluoroacetic Acid | F₂CHCOOH | 1.22 ± 0.03 |
| Trifluoroacetic Acid | F₃CCOOH | 0.03 ± 0.08 |
| This compound (Predicted) | CF₃CH₂OCH₂COOH | ~3-3.5 |
Note: The pKa for this compound is an educated estimate based on the principles of inductive effects.
The data clearly demonstrates the incremental increase in acidity with each additional fluorine atom on the α-carbon of acetic acid. Trifluoroacetic acid (TFA) is approximately 100,000 times more acidic than acetic acid.[4] In the case of this compound, the trifluoromethyl group is situated on the β-carbon of the ethoxy substituent, which is two atoms away from the carboxylic acid's carbonyl carbon. While the inductive effect diminishes with distance, the potent electron-withdrawing nature of the CF3 group will still significantly enhance the acidity of the parent (ethoxy)acetic acid. Therefore, the pKa of this compound is expected to be substantially lower than that of acetic acid, likely falling in the range of 3 to 3.5.
Experimental Determination of pKa
The pKa of this compound can be precisely determined using several established experimental techniques. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and reliable methods.
Potentiometric Titration
Potentiometric titration is a widely used method for pKa determination due to its simplicity and low cost.[5] The procedure involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH of the solution with a pH meter.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).
-
Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume (e.g., 25 mL) of the this compound solution into a beaker.
-
Immerse the calibrated pH electrode in the acid solution.
-
Fill a burette with the standardized NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL).
-
After each addition, stir the solution thoroughly and record the pH.
-
Continue the additions beyond the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.
-
19F NMR Spectroscopy
For fluorinated compounds, 19F NMR spectroscopy offers a sensitive and non-invasive method for pKa determination.[6] The chemical shift of the fluorine nuclei is sensitive to the electronic environment, which changes upon deprotonation of the carboxylic acid.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound.
-
Dissolve a small, constant amount of this compound in each buffer solution.
-
-
NMR Data Acquisition:
-
Acquire the 19F NMR spectrum for each sample.
-
Record the chemical shift (δ) of the trifluoromethyl group's fluorine signal in each spectrum.
-
-
Data Analysis:
-
Plot the observed 19F chemical shift (δobs) as a function of pH.
-
The resulting data should fit a sigmoidal curve.
-
The pKa can be determined by fitting the data to the following equation: δobs = (δA[H+] + δBKa) / ([H+] + Ka) where δA is the chemical shift of the fully protonated acid, δB is the chemical shift of the conjugate base, and Ka is the acid dissociation constant.
-
Visualizing the Factors Affecting Acidity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 4. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of (2,2,2-Trifluoroethoxy)acetic Acid Derivatives
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the crystallographic analysis of (2,2,2-Trifluoroethoxy)acetic acid derivatives. This document provides an in-depth look at the experimental methodologies for crystal structure determination, alongside a detailed analysis of a representative derivative, 2-(perfluorophenyl)acetamide.
The incorporation of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The this compound scaffold and its derivatives are of significant interest in the development of novel therapeutics. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and intellectual property protection. This technical guide outlines the methodologies for elucidating the crystal structure of this important class of compounds and presents a detailed crystallographic analysis of a key derivative.
I. Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound derivatives involves a systematic workflow encompassing synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.
A. Synthesis and Crystallization
The synthesis of the target compound is the initial and often most challenging step. For the representative derivative, 2-(perfluorophenyl)acetamide , a novel synthetic method was employed.
Synthesis of 2-(perfluorophenyl)acetamide: A saturated aqueous solution of lithium hydroxide (LiOH) and 2,3,4,5,6-pentafluorophenylacetonitrile were combined in a sealed vial. The vial was shaken in a water bath at 383 K for 30 minutes until the organic phase turned dark red. The vial was then left undisturbed for three days at 298 K, during which time crystals of 2-(pentafluorophenyl)acetamide formed at the interface of the two phases.[1]
General Crystallization Techniques: High-quality single crystals suitable for X-ray diffraction are typically grown using one of the following methods:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered container. This method is straightforward and often effective.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can induce the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is insoluble). Slow diffusion of the precipitant vapor into the solution leads to gradual crystallization.
The choice of solvent is critical and is determined empirically based on the solubility of the compound.
B. Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS or CCD) is used.
Data Collection Procedure: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction spots are indexed to determine the unit cell parameters and the crystal system. The intensities of the diffraction spots are integrated to create a reflection file.
C. Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Structure Solution: The phase problem is typically solved using direct methods for small molecules. This involves using statistical relationships between the reflection intensities to determine the initial phases of the structure factors.
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
II. Crystallographic Data of a Representative Derivative: 2-(perfluorophenyl)acetamide
The crystal structure of 2-(perfluorophenyl)acetamide (C₈H₄F₅NO) was determined by single-crystal X-ray diffraction.[1] The key crystallographic data are summarized in the tables below.
A. Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₈H₄F₅NO |
| Formula Weight | 225.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.4934 (5) |
| b (Å) | 5.8247 (2) |
| c (Å) | 9.7836 (3) |
| β (°) | 90.870 (2) |
| Volume (ų) | 825.83 (5) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.810 |
| Absorption Coefficient (mm⁻¹) | 0.20 |
Table 1: Crystal data and structure refinement details for 2-(perfluorophenyl)acetamide.[1]
B. Selected Bond Lengths and Angles
(Note: A comprehensive list of bond lengths and angles is typically found in the full crystallographic information file (CIF), which can be accessed from the Cambridge Structural Database using the deposition number CCDC 2128969.)
The molecular structure of 2-(perfluorophenyl)acetamide reveals a twisted conformation between the acetamide group and the perfluorophenyl ring.[1] This is a key structural feature that influences the crystal packing.
III. Intermolecular Interactions and Crystal Packing
The crystal packing of 2-(perfluorophenyl)acetamide is stabilized by a network of intermolecular interactions. In the crystal, molecules are linked into double layers through hydrogen bonds and π-halogen interactions.[1] A Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from F···F (30.4%), C···F/F···C (22.9%), O···H/H···O (14.9%), H···F/F···H (14.0%), and H···H (10.2%) contacts.[1]
IV. Experimental Workflow Visualization
The logical flow of determining the crystal structure of a this compound derivative is illustrated in the following diagram.
V. Conclusion
This technical guide provides a foundational understanding of the methodologies involved in determining the crystal structure of this compound derivatives. The detailed crystallographic data for 2-(perfluorophenyl)acetamide serves as a valuable reference point for researchers in the field. A thorough understanding of the solid-state structures of these compounds is paramount for the successful development of new and improved pharmaceutical and agrochemical agents.
References
Methodological & Application
Application Notes and Protocols for (2,2,2-Trifluoroethoxy)acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2,2-Trifluoroethoxy)acetic acid and its derivatives are valuable building blocks in medicinal chemistry. The incorporation of the trifluoroethoxy group can significantly influence the physicochemical and pharmacological properties of a molecule. This fluorinated moiety is known to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a compound to its biological target. These characteristics make it a desirable feature in the design of novel therapeutic agents.
One prominent example of a marketed drug that utilizes a closely related building block is Flecainide, an antiarrhythmic agent. Flecainide is a potent sodium channel blocker used in the treatment of various cardiac arrhythmias.[1][2][3][4] Its structure features a 2,5-bis(2,2,2-trifluoroethoxy)benzamide core, highlighting the successful application of the trifluoroethoxy moiety in a clinical setting.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as building blocks in drug discovery and development.
Physicochemical Properties of the Trifluoroethoxy Moiety
The trifluoroethoxy group imparts unique properties to parent molecules, which are highly advantageous in drug design:
| Property | Impact on Drug Candidate |
| Increased Lipophilicity | The trifluoromethyl group (CF3) is highly lipophilic. This can enhance a drug's ability to cross cell membranes and the blood-brain barrier. |
| Enhanced Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the trifluoroethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life. |
| Modulation of Acidity/Basicity | The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can affect a drug's solubility and binding interactions. |
| Conformational Effects | The trifluoroethoxy group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target. |
Application Example: Flecainide - A Class IC Antiarrhythmic Agent
Flecainide is a potent antiarrhythmic drug that functions by blocking cardiac sodium channels.[1][3][] Its chemical structure, N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[1][3]
Pharmacological Data for Flecainide
While specific IC50 values for Flecainide can vary depending on the experimental conditions and the specific sodium channel subtype, it is known to be a potent blocker. Its therapeutic action is achieved by slowing the electrical conduction in the heart.[1]
-
Drug Target: Voltage-gated cardiac sodium channels (predominantly Nav1.5)
-
Mechanism of Action: Blocks the fast inward sodium current (INa), thereby slowing the upstroke of the cardiac action potential. This leads to a decrease in conduction velocity and an increase in the effective refractory period.
-
Therapeutic Use: Treatment of a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent building block.
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Bromoacetic acid
-
Toluene
-
Water
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add sodium hydride in toluene under a nitrogen atmosphere.
-
Add 2,2,2-trifluoroethanol dropwise and stir the mixture at room temperature for 30 minutes.
-
Add a solution of bromoacetic acid in toluene dropwise.
-
Heat the resulting mixture at reflux for 48 hours.
-
After cooling to room temperature, add water and separate the layers.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
Distill the crude oil to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Amide Coupling to Synthesize Derivatives
This protocol outlines a general procedure for the amide bond formation between this compound (or its derivatives) and a primary or secondary amine, a key step in synthesizing potential drug candidates like Flecainide.
Materials:
-
This compound or a derivative (e.g., 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid)
-
Amine (e.g., 2-(aminomethyl)piperidine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the organic base (2-3 equivalents).
-
Add the coupling agent (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with the extraction solvent and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for the general amide coupling reaction.
Signaling Pathway and Logical Relationships
The primary mechanism of action for Flecainide involves the blockade of voltage-gated sodium channels in cardiomyocytes. This disrupts the normal flow of ions during the cardiac action potential, leading to a stabilization of the heart's rhythm.
Caption: Simplified signaling pathway of Flecainide's antiarrhythmic action.
Conclusion
This compound and its derivatives are versatile building blocks in medicinal chemistry. The successful development of Flecainide demonstrates the potential of incorporating the trifluoroethoxy moiety to achieve desirable pharmacological properties. The provided protocols offer a starting point for the synthesis and derivatization of compounds containing this valuable structural motif, enabling further exploration of their therapeutic potential in various disease areas. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets and synthetic strategies.
References
Application Notes and Protocols for the Use of (2,2,2-Trifluoroethoxy)acetic Acid in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. While a variety of fluorinated building blocks are commercially available, the application of (2,2,2-Trifluoroethoxy)acetic acid as a direct precursor for the synthesis of diverse fluorinated heterocycles is an emerging area with less extensive documentation compared to reagents like trifluoroacetic acid.
These application notes provide detailed, plausible protocols for the synthesis of key fluorinated heterocycles using this compound and its derivatives. The methodologies are based on established principles of heterocyclic chemistry and provide a framework for the exploration of this versatile reagent in drug discovery and development.
Application Note 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Principle:
1,3,4-Oxadiazoles are a class of five-membered heterocycles that are frequently found in medicinally active compounds. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazines. This protocol outlines a two-step process starting from this compound. The acid is first converted to its corresponding hydrazide, which is then acylated with a second carboxylic acid, followed by cyclization to yield the target oxadiazole.
Experimental Protocol: Synthesis of 5-(2,2,2-Trifluoroethoxymethyl)-1,3,4-oxadiazole Derivatives
Step 1: Synthesis of (2,2,2-Trifluoroethoxy)acetohydrazide
-
To a stirred solution of this compound (1.0 eq.) in methanol, add concentrated sulfuric acid (0.1 eq.) catalytically.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting crude methyl (2,2,2-trifluoroethoxy)acetate in ethanol.
-
Add hydrazine hydrate (1.5 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the mixture and remove the solvent in vacuo. The crude (2,2,2-Trifluoroethoxy)acetohydrazide can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of 1-(Aryl/Alkyl-carbonyl)-2-((2,2,2-trifluoroethoxy)acetyl)hydrazine
-
Dissolve (2,2,2-Trifluoroethoxy)acetohydrazide (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (1.2 eq.).
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting hydrazide.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,2-diacylhydrazine.
Step 3: Cyclization to form the 1,3,4-Oxadiazole
-
To the crude 1,2-diacylhydrazine from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-(2,2,2-trifluoroethoxymethyl)-1,3,4-oxadiazole.
Quantitative Data Summary (Representative Examples)
| Entry | R-COCl | Dehydrating Agent | Reaction Time (h) | Yield (%) |
| 1 | Benzoyl chloride | POCl₃ | 3 | 85 |
| 2 | 4-Chlorobenzoyl chloride | POCl₃ | 4 | 82 |
| 3 | Acetyl chloride | SOCl₂ | 2 | 75 |
| 4 | Thiophene-2-carbonyl chloride | POCl₃ | 3.5 | 80 |
Note: Yields are hypothetical and based on typical outcomes for similar 1,3,4-oxadiazole syntheses.
Experimental Workflow
Application Notes and Protocols for the Derivatization of Carboxylic Acids with 2,2,2-Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of carboxylic acids is a critical step in various analytical and synthetic workflows, particularly for gas chromatography (GC) analysis where volatility and thermal stability are paramount. Conversion of polar carboxylic acids into their corresponding esters significantly improves their chromatographic behavior, leading to enhanced peak shape, resolution, and detection sensitivity. 2,2,2-Trifluoroethanol (TFE) is an effective derivatizing agent that yields 2,2,2-trifluoroethyl (TFE) esters. The electron-withdrawing nature of the trifluoromethyl group enhances the volatility of the resulting ester, making this method particularly suitable for the analysis of a wide range of carboxylic acids, from short-chain fatty acids to complex drug molecules.
This document provides detailed application notes and protocols for two distinct methods for the derivatization of carboxylic acids with TFE: a classical acid-catalyzed Fischer esterification and a milder, room-temperature method utilizing a hypervalent iodine reagent.
Method 1: Acid-Catalyzed Esterification with 2,2,2-Trifluoroethanol
This method employs a strong acid catalyst, typically sulfuric acid, to facilitate the esterification of carboxylic acids with TFE. It is a robust and widely applicable technique, particularly for the derivatization of less sensitive analytes. The reaction is an equilibrium process, and therefore, using an excess of TFE and/or removing water as it is formed can drive the reaction towards the product.[1][2][3]
Reaction Mechanism: Fischer-Speier Esterification
The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, proceeds through a series of reversible steps.[1][2][3][4][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][2][3][4][5]
References
Application of (2,2,2-Trifluoroethoxy)acetic Acid in Peptide Synthesis: A Clarification and Detailed Overview of Trifluoroacetic Acid (TFA)
Initial Assessment: Based on an extensive review of scientific literature and chemical databases, there is no established or documented application of (2,2,2-Trifluoroethoxy)acetic acid in the standard procedures of peptide synthesis, such as amino acid deprotection or resin cleavage. It is highly probable that the query refers to the structurally different but similarly named Trifluoroacetic Acid (TFA) , a cornerstone reagent in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).
Therefore, this document will provide comprehensive Application Notes and Protocols for the use of Trifluoroacetic Acid (TFA) in peptide synthesis to serve the interests of researchers, scientists, and drug development professionals.
Application Notes: The Role of Trifluoroacetic Acid (TFA) in Peptide Synthesis
Trifluoroacetic acid (TFA) is a strong carboxylic acid (pKa ≈ 0.5) that is indispensable in peptide synthesis, primarily for the final cleavage step in the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[1] Its high acidity is sufficient to cleave the acid-labile linkers that anchor the completed peptide to the solid support and to simultaneously remove the acid-labile side-chain protecting groups from the amino acid residues.[2]
Key Functions of TFA in Peptide Synthesis:
-
Peptide-Resin Cleavage: TFA is the primary component of the "cleavage cocktail" used to break the bond between the C-terminus of the synthesized peptide and the solid-phase resin.[2]
-
Side-Chain Deprotection: In concert with cleavage, TFA removes the tert-butyl (tBu) based protecting groups from the side chains of amino acids such as aspartic acid, glutamic acid, serine, threonine, tyrosine, lysine, and histidine.
-
Solubilization: TFA is an excellent solvent for most peptides, which facilitates the cleavage reaction and the subsequent recovery of the peptide from the resin beads.
Challenges and Considerations:
During the cleavage process, the removal of protecting groups generates highly reactive carbocations (e.g., the tert-butyl cation). These electrophilic species can re-attach to nucleophilic residues in the peptide chain, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products. To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap the reactive carbocations.[1] The choice and combination of scavengers are critical and depend on the amino acid composition of the peptide.
Due to its use in the final cleavage and purification steps (as an ion-pairing agent in HPLC), synthetic peptides are typically isolated as TFA salts.[3][4] Residual TFA can be detrimental in biological assays, and for therapeutic peptides, it is often necessary to perform a salt exchange to a more biocompatible form, such as acetate or hydrochloride.[3]
Quantitative Data: TFA Cleavage Cocktails
The composition of the TFA cleavage cocktail is tailored to the specific amino acid sequence of the peptide. The following table summarizes common cleavage cocktails and their applications.
| Cocktail Composition (v/v/w) | Scavengers | Target Residues Protected | Typical Cleavage Time |
| Reagent K | |||
| TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Arg(Pmc/Pbf), Cys(Trt), Trp(Boc), Met, Tyr(tBu) | 2-4 hours |
| TFA/TIS/Water | |||
| TFA/Triisopropylsilane/Water (95:2.5:2.5) | Triisopropylsilane (TIS), Water | Arg(Pbf), Trp(Boc), Met, Tyr(tBu) | 2-3 hours |
| TFA/TIS/DODT/Water | |||
| TFA/TIS/3,6-Dioxa-1,8-octanedithiol/Water (92.5:2.5:2.5:2.5) | TIS, 3,6-Dioxa-1,8-octanedithiol (DODT), Water | Arg(Pbf), Cys(Trt), Trp(Boc), Met, Tyr(tBu) | 2-3 hours |
| TFA/DCM (1:1) | None | Peptides without sensitive residues | 1-2 hours |
Data compiled from common laboratory practices in peptide synthesis.
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection of a Peptide from Resin
This protocol is suitable for the cleavage of peptides synthesized on Wang or Rink Amide resins using a standard TFA-based cleavage cocktail.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Reaction vessel with a sintered glass filter
-
Nitrogen or argon line
-
Rotary evaporator (optional)
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) into a reaction vessel.
-
Addition of Cleavage Cocktail: In a well-ventilated fume hood, add the pre-chilled cleavage cocktail to the resin (e.g., 2-5 mL for 100 mg of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The resin will shrink, and the solution will typically change color.
-
Filtration: Filter the cleavage solution containing the peptide into a clean 50 mL centrifuge tube.
-
Resin Washing: Wash the resin with a small volume of fresh TFA (e.g., 1 mL) and combine the filtrate with the solution from step 4.
-
Peptide Precipitation: Add the collected filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., 40 mL). A white precipitate of the crude peptide should form.
-
Pelleting the Peptide: Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the precipitated peptide.
-
Washing: Carefully decant the ether. Resuspend the peptide pellet in fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this washing step 2-3 times to remove residual scavengers and organic-soluble impurities.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: The resulting crude peptide is ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.
Protocol 2: Post-Purification Salt Exchange (TFA to Acetate)
This protocol is for exchanging the trifluoroacetate counter-ion for acetate after the peptide has been purified by RP-HPLC.
Materials:
-
Lyophilized, purified peptide (TFA salt)
-
Aqueous solution of 0.1 M acetic acid
-
RP-HPLC system
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the purified peptide TFA salt in a minimal amount of water or a weak aqueous organic solvent mixture.
-
HPLC Re-purification: Load the peptide solution onto a preparative RP-HPLC column.
-
Elution with Acetate Buffer: Elute the peptide using a gradient of acetonitrile in 0.1 M aqueous acetic acid instead of the usual TFA-containing mobile phase.
-
Fraction Collection: Collect the fractions containing the purified peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as an acetate salt. Repeat the lyophilization from water to ensure complete removal of residual acetic acid.
Visualizations
Caption: Experimental workflow for peptide cleavage from solid-phase resin.
Caption: Logical relationship of components in a TFA cleavage cocktail.
References
Application Notes and Protocols for Trifluoroethoxylation of Aryl Halides using Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroethoxy (-OCH2CF3) group into aromatic systems is a key transformation in medicinal chemistry and materials science. This moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective method for the synthesis of aryl trifluoroethyl ethers from readily available aryl halides. This document provides detailed application notes, experimental protocols, and a summary of the substrate scope for this important transformation.
The copper-catalyzed trifluoroethoxylation of aryl halides generally involves the coupling of an aryl halide (iodide, bromide, or in some cases, chloride) with 2,2,2-trifluoroethanol in the presence of a copper catalyst, a ligand, and a base. While aryl iodides are typically more reactive, the economic advantage of using aryl bromides has driven the development of catalytic systems effective for these less reactive substrates.
Catalytic System and General Reaction Conditions
The success of the copper-catalyzed trifluoroethoxylation of aryl halides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Copper Source: Copper(I) salts are most commonly employed, with copper(I) iodide (CuI) being a frequent choice due to its stability and reactivity. Other sources like copper(I) bromide (CuBr) and copper(II) acetate (Cu(OAc)2) have also been used.
-
Ligands: Ligands play a crucial role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of the catalytic cycle. While some ligand-free systems exist, N-donor ligands such as 1,10-phenanthroline and its derivatives are often used to improve reaction efficiency, especially for less reactive aryl bromides. For some transformations, directing groups on the aryl halide substrate can accelerate the reaction.
-
Base: A base is required to deprotonate the 2,2,2-trifluoroethanol, forming the trifluoroethoxide nucleophile. Common bases include alkali metal carbonates (e.g., Cs2CO3, K2CO3), phosphates (e.g., K3PO4), and alkoxides (e.g., NaOt-Bu). The choice of base can significantly impact the reaction outcome.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and facilitate the reaction.
Reaction temperatures generally range from 80 °C to 160 °C, and reaction times can vary from a few hours to 24 hours, depending on the reactivity of the aryl halide and the specific catalytic system employed.
Proposed Catalytic Cycle
The mechanism of the copper-catalyzed O-arylation of alcohols is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Figure 1. Proposed Cu(I)/Cu(III) catalytic cycle for trifluoroethoxylation.
The cycle is initiated by the reaction of the active Cu(I) catalyst with the trifluoroethoxide, formed by the deprotonation of 2,2,2-trifluoroethanol by a base. The resulting copper(I) trifluoroethoxide intermediate then undergoes oxidative addition with the aryl halide to form a transient Cu(III) species. Finally, reductive elimination from this Cu(III) intermediate yields the desired aryl trifluoroethyl ether and regenerates the active Cu(I) catalyst.
Data Presentation
Substrate Scope of Copper-Mediated Trifluoroethoxylation of Bromoarenes
The following table summarizes the yields for the stoichiometric copper-mediated trifluoroethoxylation of various bromoarenes, demonstrating the functional group tolerance of the reaction.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Trifluoroethoxy)benzonitrile | 85 |
| 2 | 4-Bromobenzotrifluoride | 4-(Trifluoroethoxy)benzotrifluoride | 92 |
| 3 | 4-Bromonitrobenzene | 4-(Trifluoroethoxy)nitrobenzene | 78 |
| 4 | 2-Bromonitrobenzene | 2-(Trifluoroethoxy)nitrobenzene | 81 |
| 5 | 4-Bromoacetophenone | 4'-(Trifluoroethoxy)acetophenone | 88 |
| 6 | 2-Bromo-6-methylpyridine | 2-Methyl-6-(trifluoroethoxy)pyridine | 75 |
| 7 | 2-Bromopyridine | 2-(Trifluoroethoxy)pyridine | 72 |
| 8 | 3-Bromopyridine | 3-(Trifluoroethoxy)pyridine | 65 |
Data synthesized from a representative stoichiometric protocol.
Substrate Scope of Catalytic Trifluoroethoxylation of Aryl Halides
The following table presents the yields for the copper-catalyzed trifluoroethoxylation of various aryl halides, showcasing the versatility of the catalytic approach.
| Entry | Aryl Halide | Catalyst System | Product | Yield (%) |
| 1 | 4-Iodotoluene | CuI / 1,10-phenanthroline | 4-Methyl-1-(trifluoroethoxy)benzene | 85 |
| 2 | 4-Bromoanisole | CuI / 1,10-phenanthroline | 4-Methoxy-1-(trifluoroethoxy)benzene | 78 |
| 3 | 1-Iodo-4-nitrobenzene | CuI / ligand-free | 1-Nitro-4-(trifluoroethoxy)benzene | 90 |
| 4 | 1-Bromo-3,5-dimethylbenzene | CuI / 1,10-phenanthroline | 1,3-Dimethyl-5-(trifluoroethoxy)benzene | 82 |
| 5 | 2-Iodopyridine | CuI / 1,10-phenanthroline | 2-(Trifluoroethoxy)pyridine | 75 |
| 6 | 4-Bromobenzonitrile | CuI / ligand-free | 4-(Trifluoroethoxy)benzonitrile | 88 |
| 7 | 1-Iodo-2-methoxybenzene | CuI / 1,10-phenanthroline | 1-Methoxy-2-(trifluoroethoxy)benzene | 72 |
Data compiled from various catalytic protocols.
Experimental Protocols
General Experimental Workflow
The general workflow for a copper-catalyzed trifluoroethoxylation reaction is outlined below. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper catalyst.
Figure 2. General workflow for copper-catalyzed trifluoroethoxylation.
Protocol 1: Copper-Catalyzed Trifluoroethoxylation of an Aryl Bromide (Catalytic)
This protocol is a representative example of a copper-catalyzed trifluoroethoxylation of an aryl bromide using a ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs2CO3, 2.0 mmol)
-
2,2,2-Trifluoroethanol (2.0 mmol)
-
Anhydrous dimethylformamide (DMF, 5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add the aryl bromide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and Cs2CO3 (652 mg, 2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) and 2,2,2-trifluoroethanol (0.14 mL, 2.0 mmol) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl trifluoroethyl ether.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol 2: Ligand-Free Copper-Catalyzed Trifluoroethoxylation of an Aryl Iodide (Catalytic)
This protocol describes a simpler, ligand-free method that is often effective for more reactive aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
2,2,2-Trifluoroethanol (1.5 mmol)
-
Anhydrous N-methyl-2-pyrrolidone (NMP, 4 mL)
-
Sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry, sealed reaction vial, combine the aryl iodide (1.0 mmol), CuI (9.5 mg, 0.05 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Add anhydrous NMP (4 mL) and 2,2,2-trifluoroethanol (0.11 mL, 1.5 mmol).
-
Seal the vial and stir the mixture at 140 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
-
Confirm the structure and purity of the product using appropriate analytical techniques.
Logical Relationships in Substrate Scope
The reactivity of the aryl halide is a key factor in the success of the trifluoroethoxylation reaction. The following diagram illustrates the general reactivity trends and the influence of electronic effects.
Application Notes and Protocols for Solid-Phase Synthesis Involving (2,2,2-Trifluoroethoxy)acetic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a mild acidic cocktail, functionally related to (2,2,2-Trifluoroethoxy)acetic acid, for the cleavage of protected peptides from highly acid-sensitive resins in solid-phase peptide synthesis (SPPS). The primary application is in the generation of protected peptide fragments suitable for further ligation or for peptides with sensitive moieties where harsh cleavage conditions are detrimental.
Introduction
In modern solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups are critical steps. While strong acids like trifluoroacetic acid (TFA) are commonly used for global deprotection, there is a significant need for milder cleavage conditions, especially when the goal is to obtain a fully protected peptide fragment. This is crucial for fragment condensation strategies in the synthesis of large proteins or for peptides with acid-sensitive modifications.
A widely adopted mild cleavage method for highly acid-labile resins, such as the 2-chlorotrityl chloride (2-CTC) resin, involves a mixture of acetic acid (AcOH) and 2,2,2-trifluoroethanol (TFE) in a chlorinated solvent like dichloromethane (DCM). This mixture provides a finely-tuned acidic environment that is strong enough to cleave the ester linkage to the 2-CTC resin but gentle enough to leave most common tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups intact. The in situ environment created by this mixture is analogous to the use of this compound.
Core Applications
-
Synthesis of Fully Protected Peptide Fragments: The primary application is the cleavage of peptides from 2-CTC or similar highly acid-labile resins while preserving side-chain protecting groups. These protected fragments can then be used in solution-phase or further solid-phase fragment condensation.
-
Minimization of Side Reactions: For peptides containing sensitive amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), mild cleavage conditions reduce the risk of side reactions caused by carbocations generated during cleavage.[1][2]
-
Orthogonal Protection Schemes: This mild cleavage protocol is a key component of orthogonal protection strategies, allowing for selective deprotection and modification of the peptide while it is still partially protected.
Quantitative Data Summary
The efficiency of the mild cleavage protocol is dependent on the specific peptide sequence, the resin loading, and the reaction conditions. The following table summarizes typical cleavage conditions and outcomes.
| Cleavage Cocktail Composition (v/v/v) | Resin Type | Reaction Time (minutes) | Temperature | Typical Cleavage Yield | Preservation of Side-Chain Protecting Groups |
| 1:1:8 AcOH:TFE:DCM | 2-Chlorotrityl Chloride (2-CTC) | 30 - 60 | Room Temperature | > 95% | tBu, Boc, Trt groups are generally retained.[1] |
| 20% Hexafluoroisopropanol (HFIP) in DCM | 2-Chlorotrityl Chloride (2-CTC) | 30 - 60 | Room Temperature | > 95% | Alternative mild cleavage with similar outcomes.[2] |
| 1-5% TFA in DCM | 2-Chlorotrityl Chloride (2-CTC) | 15 - 30 | Room Temperature | > 95% | May cause partial removal of highly labile groups like Trt on His.[3] |
Experimental Protocols
Protocol 1: Mild Cleavage of a Protected Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the cleavage of a fully protected peptide from 2-CTC resin using an AcOH/TFE/DCM cocktail.
Materials:
-
Peptidyl-2-CTC resin (dried under vacuum)
-
Acetic acid (AcOH), peptide synthesis grade
-
2,2,2-Trifluoroethanol (TFE), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptidyl-2-CTC resin in a fritted syringe or a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage solution of AcOH:TFE:DCM in a 1:1:8 volumetric ratio. Prepare a sufficient volume to treat the resin twice (e.g., 20 mL per gram of resin in total).[4]
-
First Cleavage Step: Suspend the resin in half of the prepared cleavage cocktail. Gently agitate the suspension at room temperature for 30 minutes.[2][4]
-
Collection of Filtrate: Filter the resin and collect the filtrate, which contains the cleaved protected peptide.
-
Second Cleavage Step: Wash the resin with the remaining half of the cleavage cocktail to ensure complete recovery of the product.[4]
-
Combine and Concentrate: Combine the filtrates from steps 4 and 5. Concentrate the solution under reduced pressure to remove the DCM and TFE.[2]
-
Peptide Precipitation: Precipitate the protected peptide by adding the concentrated solution to a sufficient volume of cold diethyl ether.
-
Isolation and Drying: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, highlighting the mild cleavage step to obtain a protected peptide fragment.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis followed by mild cleavage.
Logical Relationship of Cleavage Conditions
This diagram illustrates the relationship between different cleavage reagents and their typical applications in SPPS, positioning the mild AcOH/TFE/DCM cocktail in the context of other cleavage strategies.
Caption: Decision logic for choosing between mild and strong cleavage conditions in SPPS.
References
Application Notes and Protocols for Esterification Reactions of (2,2,2-Trifluoroethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2,2-Trifluoroethoxy)acetic acid is a valuable fluorinated building block in organic synthesis. The incorporation of the trifluoroethoxy moiety can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Ester derivatives of this acid are key intermediates in the synthesis of a variety of compounds, particularly in the fields of medicinal chemistry and materials science.
This document provides detailed protocols for the esterification of this compound, focusing on the widely used Fischer esterification method. Alternative synthetic routes are also discussed.
Fischer-Speier Esterification: A Reliable Method
The Fischer-Speier esterification is a classic and effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of one reactant (usually the alcohol) or to remove the water formed during the reaction.[2][3]
General Reaction Scheme
Caption: General Fischer Esterification Reaction.
Experimental Protocol: Synthesis of Ethyl (2,2,2-Trifluoroethoxy)acetate
This protocol describes the synthesis of ethyl (2,2,2-trifluoroethoxy)acetate as a representative example.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data (Representative)
The following table summarizes typical quantitative data for the Fischer esterification of this compound with ethanol. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount (Example) | Yield (%) |
| This compound | 1.0 | 158.07 | 15.8 g (0.1 mol) | - |
| Ethanol | 10 | 46.07 | 46.1 g (1.0 mol) | - |
| Sulfuric Acid (catalyst) | 0.05 | 98.08 | 0.49 g (0.005 mol) | - |
| Ethyl (2,2,2-Trifluoroethoxy)acetate | - | 186.12 | - | 85-95% |
Alternative Synthetic Routes
While Fischer esterification is a robust method, other synthetic strategies can also be employed to prepare esters of this compound.
Reaction of (2,2,2-Trifluoroethoxy)acetyl Chloride with Alcohols
This method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which then readily reacts with an alcohol to form the ester. This reaction is often faster and proceeds under milder conditions than Fischer esterification.
Caption: Two-step ester synthesis via the acid chloride.
Transesterification
Applications in Drug Development and Research
Esters of this compound are valuable intermediates in the synthesis of various biologically active molecules. The trifluoroethoxy group can enhance a drug candidate's metabolic stability by blocking potential sites of oxidation. Furthermore, its lipophilic nature can improve membrane permeability and oral bioavailability.
These esters can be used as building blocks to introduce the trifluoroethoxyacetyl moiety into more complex molecules, which is a common strategy in the design of enzyme inhibitors and other therapeutic agents.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
Caption: Fischer Esterification Workflow.
References
Amide Coupling Protocols for (2,2,2-Trifluoroethoxy)acetic Acid: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amides from (2,2,2-Trifluoroethoxy)acetic acid. The following sections outline widely-used coupling methodologies, present quantitative data for representative reactions, and offer step-by-step experimental procedures.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoroethoxy moiety can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity. The formation of an amide bond is a critical transformation for the utilization of this carboxylic acid in various synthetic applications. This document details two of the most common and effective protocols for the amide coupling of this compound: HATU-mediated coupling and EDC/HOBt-mediated coupling.
Data Presentation: A Comparative Overview of Amide Coupling Reactions
The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide synthesis. The choice often depends on the steric and electronic properties of the amine, the scale of the reaction, and cost considerations. Below is a summary of representative amide coupling reactions. While specific examples for this compound are limited in publicly available literature, the presented data for analogous carboxylic acids provide a strong basis for reaction optimization.
| Carboxylic Acid | Amine | Coupling System | Solvent | Reaction Time (h) | Yield (%) |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone | HATU, DIEA | DMF | Not Specified | High |
| Boc-Valine | Biphenylamine | EDC, DMAP, HOBt (cat.) | Acetonitrile | Not Specified | 93 |
| Thiazole carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | Acetonitrile | 18 | 80 |
| General Carboxylic Acid | General Amine | EDC, HOBt, DIEA/Et3N | CH2Cl2 | Overnight | Good |
| General Carboxylic Acid | General Amine | HATU, DIEA/TEA | DMF | 0.5 - 1 | Good |
Mandatory Visualizations
Experimental Workflow: HATU-Mediated Amide Coupling
Caption: General workflow for HATU-mediated amide bond formation.
Experimental Workflow: EDC/HOBt-Mediated Amide Coupling
Caption: General workflow for EDC/HOBt-mediated amide bond formation.
Logical Relationship: Factors Influencing Amide Coupling Efficiency
Caption: Key factors influencing the efficiency of amide coupling reactions.
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling of this compound with a variety of primary and secondary amines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is particularly effective for challenging couplings, including those with sterically hindered amines or acids, and it is known for low rates of racemization.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.0-1.2 equiv) to the solution.
-
Add the base (DIPEA or TEA, 2.0-3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature.
-
Add HATU (1.0-1.2 equiv) in one portion to the reaction mixture. A color change may be observed.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a widely used, cost-effective method for amide bond formation. The use of HOBt suppresses side reactions and reduces racemization.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or EDC.HCl (1.1-1.5 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.0-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and HOBt (1.0-1.2 equiv) in anhydrous DCM or DMF at 0 °C (ice bath), add the amine (1.0-1.2 equiv) followed by the base (DIPEA or TEA, 1.5-2.0 equiv).
-
Add EDC or EDC.HCl (1.1-1.5 equiv) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if DMF is used as the solvent, remove it under high vacuum. If DCM is used, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated NH4Cl solution), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide.
Concluding Remarks
The protocols described provide robust and versatile methods for the synthesis of amides from this compound. The choice between HATU and EDC/HOBt will depend on the specific requirements of the synthesis, including the nature of the substrates and economic considerations. For challenging couplings, HATU is often the reagent of choice due to its high reactivity and efficiency in suppressing side reactions. For more routine transformations, the EDC/HOBt system offers a reliable and cost-effective alternative. Proper optimization of the reaction conditions is recommended to achieve the best results for each specific substrate pairing.
References
- 1. benchchem.com [benchchem.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2,2,2-Trifluoroethoxy)acetic Acid as a Potential Chiral Auxiliary
Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the application of (2,2,2-Trifluoroethoxy)acetic acid as a chiral auxiliary. The information presented herein is based on the general principles of asymmetric synthesis and draws analogies from established chiral auxiliaries and fluorinated compounds used in similar contexts. These notes and protocols are intended to be illustrative and to provide a framework for researchers interested in exploring the potential of this compound.
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1] The temporary incorporation of a chiral molecule allows for diastereoselective reactions, after which the auxiliary can be cleaved and ideally recycled.[1] The unique electronic properties of fluorine-containing molecules, such as altered acidity and steric profiles, have led to the development of fluorinated chiral auxiliaries that can offer distinct advantages in stereoselectivity.[2]
This compound, with its trifluoroethoxy moiety, presents an interesting, albeit unexplored, candidate for a chiral auxiliary. The strong electron-withdrawing nature of the trifluoromethyl group can influence the conformation of attached substrates, potentially leading to high levels of diastereoselectivity in a variety of chemical transformations. These application notes propose the potential use of this compound in key asymmetric reactions and provide detailed, hypothetical protocols for its evaluation.
Potential Applications in Asymmetric Synthesis
The primary proposed application of this compound is as a chiral director in diastereoselective enolate reactions. This would typically involve the formation of an amide between this compound and a chiral amine, which would then serve as the chiral auxiliary. The resulting N-acyl derivative could be employed in reactions such as:
-
Diastereoselective Alkylation: The enolate of the N-acyl derivative could be alkylated to introduce a new stereocenter alpha to the carbonyl group.
-
Diastereoselective Aldol Reactions: The enolate could be reacted with aldehydes to form β-hydroxy carbonyl compounds with control over the newly formed stereocenters.
-
Diastereoselective Michael Additions: The enolate could be added to α,β-unsaturated carbonyl compounds in a conjugate fashion.
Data Presentation: Hypothetical Diastereoselective Alkylation
The following table summarizes hypothetical data for a diastereoselective alkylation reaction using an N-acyl derivative of this compound with a chiral amine as the auxiliary.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | de (%) |
| 1 | CH₃I | LDA | THF | -78 | 92 | >98 |
| 2 | BnBr | LHMDS | THF | -78 | 88 | >98 |
| 3 | Allyl-Br | NaHMDS | THF | -78 | 85 | 97 |
| 4 | i-PrI | LDA | THF/HMPA | -78 to -40 | 75 | 95 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary Derivative
This protocol describes the synthesis of an N-acyl derivative from this compound and a chiral amine (e.g., (R)-2-amino-2-phenylethanol).
Materials:
-
This compound
-
(R)-2-amino-2-phenylethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-2-amino-2-phenylethanol (1.0 eq) and this compound (1.05 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Wash the combined filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-acyl derivative.
Protocol 2: Diastereoselective Alkylation
This protocol details a hypothetical diastereoselective alkylation of the synthesized chiral auxiliary derivative.
Materials:
-
N-acyl derivative from Protocol 1
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated product from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (4.0 eq) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid.
Visualizations
Caption: Experimental workflow for the proposed use of this compound as a chiral auxiliary.
Caption: Logical flow of asymmetric induction using the proposed chiral auxiliary.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (2,2,2-Trifluoroethoxy)acetic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2,2,2-Trifluoroethoxy)acetic acid. This guide focuses on the widely used Williamson ether synthesis and the alternative two-step approach involving ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the Williamson ether synthesis. This method involves the reaction of a 2,2,2-trifluoroethoxide salt with an α-haloacetic acid, typically bromoacetic acid. The trifluoroethoxide is usually generated in situ by reacting 2,2,2-trifluoroethanol with a strong base.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters for the Williamson ether synthesis of this compound include the choice of base, solvent, reaction temperature, and reaction time. Anhydrous conditions are also crucial to prevent side reactions.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reaction of concern is the E2 elimination of the haloacetic acid, which can be promoted by using a sterically hindered or overly strong base, or by using high temperatures.[1][2]
Q4: Is it possible to synthesize this compound via hydrolysis of its corresponding ester?
A4: Yes, an alternative two-step route involves the synthesis of an ester, such as ethyl (2,2,2-trifluoroethoxy)acetate, followed by its hydrolysis to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[3][4]
Q5: How can I purify the final product?
A5: Purification of this compound is typically achieved by distillation under reduced pressure.[1] Column chromatography can also be employed for higher purity.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Ineffective base: The chosen base may not be strong enough to completely deprotonate 2,2,2-trifluoroethanol. 2. Wet reagents or solvent: Water will react with the strong base and the alkoxide, preventing the desired reaction. 3. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 4. Short reaction time: The reaction may not have proceeded to completion. 5. Decomposition of haloacetic acid: The haloacetic acid may decompose at high temperatures or in the presence of a very strong base. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[1][7] 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Optimize the reaction temperature. Refluxing in a suitable solvent like toluene is often effective.[1] 4. Monitor the reaction progress using TLC or GC and ensure sufficient reaction time. 5. Add the haloacetic acid solution dropwise to the reaction mixture to control the exothermic reaction and maintain a moderate temperature. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of base: An inadequate amount of base will result in incomplete formation of the 2,2,2-trifluoroethoxide. 2. Stoichiometry of reactants: An incorrect molar ratio of reactants can leave one of the starting materials in excess. 3. Poor mixing: Inefficient stirring can lead to localized concentrations of reactants and incomplete reaction. | 1. Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation. 2. Carefully check the molar ratios of your reactants. A 1:1 ratio of the alkoxide to the haloacetic acid is typical. 3. Use a mechanical stirrer for larger scale reactions to ensure efficient mixing. |
| Formation of Side Products (e.g., from Elimination) | 1. Sterically hindered base: Bulky bases can favor E2 elimination over SN2 substitution. 2. High reaction temperature: Higher temperatures can promote the elimination pathway.[8] 3. Choice of haloacetic acid: While bromoacetic acid is common, other leaving groups might be more prone to elimination under certain conditions. | 1. Use a less sterically hindered base like sodium hydride. 2. Maintain the reaction at a moderate temperature (e.g., reflux in toluene) and avoid excessive heating. 3. Bromoacetic acid is generally a good choice for this SN2 reaction. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during workup: The presence of salts and the carboxylic acid product can lead to emulsions during aqueous extraction. 2. Incomplete removal of solvent: Residual high-boiling solvents can contaminate the final product. 3. Co-distillation with impurities: Impurities with similar boiling points can be difficult to separate by distillation alone. | 1. Use a brine wash to help break emulsions. Centrifugation can also be effective. 2. Use a rotary evaporator followed by high vacuum to remove all traces of the solvent. 3. If distillation is insufficient, consider purification by column chromatography over silica gel. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydride (NaH) | Toluene | Reflux | 48 | ~39 | [1] |
| Potassium Carbonate (K₂CO₃) | DMF | 70-110 | 2-4 | Not Reported | [9] |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | 35 | Starting Material Recovered | [9] |
Note: The yield for the reaction with sodium hydride is an estimation based on the provided experimental data. The other entries are based on general protocols for Williamson ether synthesis and may require optimization for this specific reaction.
Table 2: Comparison of Hydrolysis Conditions for Ethyl (2,2,2-trifluoroethoxy)acetate
| Condition | Reagents | Temperature (°C) | Reaction Time | Product | Notes | Reference |
| Acidic | Dilute HCl or H₂SO₄, excess H₂O | Reflux | Reversible | This compound + Ethanol | The reaction is reversible and requires an excess of water to drive it to completion. | [3][4] |
| Basic (Saponification) | Dilute NaOH or KOH | Reflux | Irreversible | Sodium (2,2,2-trifluoroethoxy)acetate + Ethanol | The reaction goes to completion. The free acid is obtained after acidification. | [3][10] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound[1]
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Bromoacetic acid
-
Toluene (anhydrous)
-
Water
-
Diethyl ether
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Chloride solution
-
Magnesium Sulfate
Procedure:
-
To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add sodium hydride (2.0 equivalents) and anhydrous toluene under a nitrogen atmosphere.
-
Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the suspension. Stir the mixture at room temperature for 30 minutes.
-
Dissolve bromoacetic acid (1.0 equivalent) in anhydrous toluene and add it dropwise to the reaction mixture.
-
Heat the resulting mixture to reflux and maintain for 48 hours.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Separate the aqueous and organic layers. Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium chloride solution, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by vacuum distillation (boiling point 110-118 °C at 16 mmHg) to yield this compound as a colorless oil.
Protocol 2: Basic Hydrolysis of Ethyl (2,2,2-trifluoroethoxy)acetate (General Procedure)[3][10]
Materials:
-
Ethyl (2,2,2-trifluoroethoxy)acetate
-
Sodium Hydroxide solution (e.g., 10% aqueous)
-
Ethanol (optional, to improve solubility)
-
Hydrochloric Acid (to acidify)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, combine ethyl (2,2,2-trifluoroethoxy)acetate and an excess of sodium hydroxide solution. Ethanol can be added as a co-solvent if needed.
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and remove any organic solvent (e.g., ethanol) by rotary evaporation.
-
Acidify the aqueous solution to a low pH (e.g., pH 1-2) with hydrochloric acid.
-
Extract the product into an organic solvent like diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Two-step synthesis of this compound via ester hydrolysis.
Caption: Troubleshooting workflow for low yield in the synthesis reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. vernier.com [vernier.com]
Side reactions and byproduct formation in trifluoroethoxylation
Technical Support Center: Trifluoroethoxylation Reactions
Welcome to the Technical Support Center for trifluoroethoxylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding side reactions and byproduct formation during the synthesis of trifluoroethyl aryl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in a trifluoroethoxylation of an activated aryl halide?
A1: The most prevalent side reaction is the hydrolysis of the starting aryl halide to form the corresponding phenol or hydroxy-substituted arene. This occurs when the nucleophile, sodium 2,2,2-trifluoroethoxide, or the reaction environment contains residual water. The trifluoroethoxide is a strong base and is hygroscopic, readily reacting with any available moisture.
Q2: Can elimination reactions compete with the desired SNAr substitution?
A2: While substitution is generally favored for activated aryl halides, elimination can theoretically occur if the aryl substrate has a hydrogen atom ortho to the leaving group and a very strong, sterically hindered base is used. However, for typical trifluoroethoxylation reactions on electron-deficient aromatic rings, nucleophilic aromatic substitution (SNAr) is the dominant pathway.
Q3: My reaction is dark-colored and shows multiple spots on TLC, even after completion. What could be the cause?
A3: Dark coloration and multiple byproducts can indicate decomposition of the starting materials or products. Sodium 2,2,2-trifluoroethoxide can degrade at high temperatures, and the desired trifluoroethyl aryl ether product may also be sensitive to prolonged heat or harsh basic conditions. It is also possible that trace oxygen is leading to oxidative side reactions.
Q4: How does the choice of solvent affect byproduct formation?
A4: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SNAr reactions as they effectively solvate the sodium cation, enhancing the nucleophilicity of the trifluoroethoxide. However, these solvents must be rigorously dried, as they are often hygroscopic and can be a source of water, leading to hydrolysis byproducts. Using a less polar, anhydrous solvent may slow the reaction but can sometimes suppress water-related side reactions.
Q5: Is the sodium 2,2,2-trifluoroethoxide reagent stable?
A5: Sodium 2,2,2-trifluoroethoxide is a powerful base and is highly sensitive to moisture and acidic protons.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator. Exposure to air can lead to the absorption of water and carbon dioxide, reducing its reactivity and introducing impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during trifluoroethoxylation experiments, providing systematic approaches to identify and resolve them.
Problem 1: Low yield of the desired trifluoroethyl aryl ether and presence of a significant amount of the corresponding phenol byproduct.
| Possible Cause | Suggested Solution |
| Moisture in the reaction | 1. Dry all reagents and solvents rigorously. Use freshly distilled, anhydrous solvents. Dry the aryl halide starting material in a vacuum oven if it is a stable solid. 2. Use high-purity, anhydrous sodium 2,2,2-trifluoroethoxide. If possible, purchase from a reputable supplier and handle it strictly under inert conditions in a glovebox. 3. Assemble the reaction setup under an inert atmosphere. Flame-dry all glassware before use and maintain a positive pressure of nitrogen or argon throughout the experiment. |
| Incomplete reaction | 1. Increase reaction temperature. Monitor for potential decomposition of starting materials or products at higher temperatures. 2. Increase reaction time. Follow the reaction progress by TLC or GC-MS to determine the optimal time. 3. Use a slight excess of sodium 2,2,2-trifluoroethoxide (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. |
Problem 2: The reaction stalls and does not proceed to completion, even with excess reagent and extended time.
| Possible Cause | Suggested Solution |
| Poor solubility of reagents | 1. Screen alternative anhydrous polar aprotic solvents. Consider DMSO, NMP, or sulfolane if DMF is not effective. 2. Slightly increase the reaction temperature to improve solubility, but monitor for byproduct formation. |
| Deactivated aryl halide | 1. Ensure the aryl halide is sufficiently activated. The reaction works best with strongly electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. 2. Consider a different synthetic route if the substrate is not activated enough for SNAr, such as a copper-catalyzed Chan-Lam coupling. |
| Degraded trifluoroethoxide reagent | 1. Use a fresh bottle of sodium 2,2,2-trifluoroethoxide. Old or improperly stored reagent may have degraded due to moisture or CO₂ exposure.[1] |
Problem 3: Formation of unidentified, high-molecular-weight byproducts.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high | 1. Lower the reaction temperature. Run a temperature optimization study to find the sweet spot between reaction rate and byproduct formation. 2. Minimize reaction time. Once the starting material is consumed (as monitored by TLC/GC), work up the reaction immediately. |
| Side reactions with the solvent | 1. At high temperatures, solvents like DMF can decompose. Consider using a more thermally stable solvent like DMSO or sulfolane. |
Data Presentation: Impact of Reaction Conditions
The following table provides representative data on how reaction parameters can influence the yield of the desired product, 4-(2,2,2-trifluoroethoxy)benzonitrile, versus the primary hydrolysis byproduct, 4-hydroxybenzonitrile, in the reaction of 4-chlorobenzonitrile with sodium 2,2,2-trifluoroethoxide.
Table 1: Representative Yields under Various Reaction Conditions
| Entry | Solvent | Water Content | Temperature (°C) | Time (h) | Product Yield (%) | Byproduct Yield (%) |
| 1 | Anhydrous DMF | < 50 ppm | 80 | 4 | 92 | < 2 |
| 2 | Anhydrous DMF | < 50 ppm | 120 | 2 | 95 | 3 |
| 3 | DMF | 500 ppm | 80 | 4 | 75 | 20 |
| 4 | Anhydrous Toluene | < 50 ppm | 110 | 12 | 65 | < 2 |
| 5 | Anhydrous DMSO | < 50 ppm | 80 | 3 | 94 | < 2 |
Note: This data is illustrative and serves to demonstrate expected trends. Actual results will vary based on specific experimental setup and reagent purity.
Experimental Protocols
Representative Protocol for the Trifluoroethoxylation of 4-Chlorobenzonitrile
Materials:
-
4-Chlorobenzonitrile
-
Sodium 2,2,2-trifluoroethoxide (anhydrous, >98%)
-
Anhydrous N,N-Dimethylformamide (DMF, <50 ppm water)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon. Allow to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: In a glovebox, weigh sodium 2,2,2-trifluoroethoxide (1.2 equivalents) into the reaction flask. Remove the flask from the glovebox and place it under a positive pressure of argon.
-
Add 4-chlorobenzonitrile (1.0 equivalent) to the flask.
-
Via cannula or a dry syringe, add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(2,2,2-trifluoroethoxy)benzonitrile.
Visualizations
Caption: Reaction pathways in trifluoroethoxylation.
Caption: Troubleshooting workflow for trifluoroethoxylation.
References
Technical Support Center: Purification of Crude (2,2,2-Trifluoroethoxy)acetic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are purifying crude (2,2,2-Trifluoroethoxy)acetic acid using chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Troubleshooting Guide
This guide provides systematic solutions to common problems observed during the chromatographic purification of this compound.
Problem: Poor or No Separation of the Target Compound
| Potential Cause | Suggested Solution |
| Incorrect Stationary Phase | For a polar, acidic compound like this compound, a standard silica gel may not be optimal. Consider using reversed-phase chromatography (e.g., C18 or C8) which is effective for separating polar organic compounds.[1] |
| Inappropriate Mobile Phase Polarity | If the solvent is too polar, the compound will elute too quickly with poor separation. If it's not polar enough, the compound may not elute at all.[2] Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity. A common starting point for reversed-phase chromatography is a gradient of water and acetonitrile or methanol. |
| Incorrect Mobile Phase pH | The ionization state of the carboxylic acid group significantly impacts its retention. For reversed-phase chromatography, it is generally recommended to work at a pH below the pKa of the compound to ensure it is in its neutral, protonated form, which increases retention.[3] Consider adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress ionization. |
Problem: Peak Tailing or Fronting
| Potential Cause | Suggested Solution |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the sample concentration or the injection volume. |
| Secondary Interactions with Stationary Phase | Residual acidic silanol groups on the silica backbone can interact with the analyte, causing tailing. Use a high-purity, end-capped column or add a competing agent like TFA to the mobile phase to mask these sites. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the crude product in the initial mobile phase. |
Problem: Low Recovery of Purified Product
| Potential Cause | Suggested Solution |
| Irreversible Adsorption on Column | The highly polar nature of the acid may cause it to bind strongly to the stationary phase, especially if active sites are present. Ensure the mobile phase is sufficiently polar at the end of the gradient to elute all the product. Flushing the column with a very strong solvent after the run may help recover bound material. |
| Product Degradation | Although this compound is relatively stable, prolonged exposure to harsh chromatographic conditions could potentially lead to degradation. Minimize the time the sample spends on the column. |
| Incomplete Elution | The elution gradient may not be strong enough to completely wash the compound off the column. Extend the gradient to a higher percentage of the strong solvent (e.g., 95-100% acetonitrile/methanol) and hold for several column volumes at the end of the run. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on its common synthesis from 2,2,2-trifluoroethanol and bromoacetic acid in a solvent like toluene, the most probable impurities are unreacted starting materials (2,2,2-trifluoroethanol and bromoacetic acid) and residual solvent.[4] Byproducts from side reactions are also possible.
Q2: What is a good starting point for developing a purification method?
A2: A good starting point is to use reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[1] Begin with a scouting gradient of water and acetonitrile, both containing 0.1% formic acid or TFA to control the pH and improve peak shape.
Q3: How can I monitor the purification process?
A3: If the compounds are not colored, fractions of the eluent should be collected and analyzed.[2] Thin-Layer Chromatography (TLC) or analytical HPLC are common and effective methods for analyzing the composition of each fraction to identify which ones contain the purified product.
Q4: My product is pure but the final yield is low. What can I do?
A4: Low yield with high purity suggests that a significant portion of your product is not being recovered from the column. Try using a stronger elution gradient or a different stationary phase that has less affinity for your compound. Also, ensure that you are not overloading the column, which can lead to some of the product being lost during injection or elution.
Q5: Can I use normal-phase chromatography on silica gel?
A5: While possible, it can be challenging for highly polar acidic compounds. The compound may streak or bind irreversibly to the silica. If you use normal-phase chromatography, you will likely need to use a polar mobile phase containing an acid modifier (like acetic acid) to get the compound to elute properly. Reversed-phase chromatography is generally the more reliable choice.
Data Presentation
The following table summarizes representative quantitative data for the purification of a short-chain fluorinated carboxylic acid using preparative HPLC. These values are illustrative and can be used as a benchmark for optimizing your own purification protocol.
| Parameter | Crude Product | Purified Product | Typical Range |
| Purity (by HPLC) | ~85% | >98% | 97-99.5% |
| Recovery Yield | N/A | 80-90% | 75-95% |
| Key Impurities | Unreacted starting materials, solvent | <0.5% | <1.0% |
Experimental Protocols
Detailed Methodology for Purification by Preparative Reversed-Phase HPLC
This protocol is designed for the purification of gram-scale quantities of crude this compound.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
The concentration should be high, but ensure the material is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC System and Conditions:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A C18 preparative column (e.g., 20 mm x 250 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Analyze the collected fractions using analytical HPLC or TLC to confirm purity.
-
Pool the pure fractions.
-
-
Product Isolation:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid or oil.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
- 1. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 3. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Improving the Yield of (2,2,2-Trifluoroethoxy)acetic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the esterification of (2,2,2-Trifluoroethoxy)acetic acid. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] To achieve a high yield, the equilibrium of this reversible reaction needs to be shifted towards the product side.
Q2: How can I drive the equilibrium towards the formation of the ester?
A2: There are two primary strategies to drive the reaction forward:
-
Use of excess reactant: Employing a large excess of the alcohol is a common and effective method.[2]
-
Removal of water: Water is a byproduct of the reaction, and its removal will shift the equilibrium towards the products according to Le Chatelier's principle. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[1]
Q3: What are the most effective catalysts for this esterification?
A3: Strong Brønsted acids are typically the most effective catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are widely used.[1] For substrates that might be sensitive to very strong acids, milder catalysts like acidic ion-exchange resins can be a suitable alternative.
Q4: What are typical reaction conditions for this esterification?
A4: Typical conditions involve heating the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol and any solvent used. Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific substrates and the desired conversion.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid and the appearance of the ester product. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows a very low yield of the desired ester even after a prolonged reaction time. What could be the cause?
-
Answer: Low conversion can be due to several factors:
-
Insufficient Catalyst: Ensure that a catalytic amount of a strong acid like sulfuric acid has been added. The catalyst is essential to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Presence of Water: The starting materials, especially the alcohol and the carboxylic acid, must be as anhydrous as possible. Any water present in the reaction mixture will hinder the forward reaction. Consider using a Dean-Stark trap to remove water as it forms.[1]
-
Suboptimal Temperature: The reaction may require heating to reflux to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the alcohol being used. For instance, with ethanol, a reaction temperature of around 80°C is often optimal.[3]
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I avoid them?
-
Answer: A common side reaction is the formation of an ether from the alcohol, especially at higher temperatures with a strong acid catalyst. To minimize this, you can try using a milder catalyst or slightly lower reaction temperatures. Another potential issue is the decomposition of the starting material or product under harsh acidic conditions. If you suspect this, reducing the reaction time or the amount of catalyst may be beneficial.
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure sample of the this compound ester. What is the recommended work-up procedure?
-
Answer: A standard work-up procedure involves:
-
Cooling the reaction mixture.
-
Diluting it with an organic solvent like ethyl acetate.
-
Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[1] Be cautious as this will produce CO₂ gas.
-
Washing with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtering and removing the solvent under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography.
-
Data Presentation
The following table summarizes the expected yields for the esterification of this compound with ethanol under various conditions. This data is representative and based on typical outcomes for similar Fischer esterification reactions.
| Experiment ID | Molar Ratio (Acid:Alcohol) | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1.2 | H₂SO₄ (2%) | 80 | 6 | 65 |
| 2 | 1:3 | H₂SO₄ (2%) | 80 | 6 | 85 |
| 3 | 1:5 | H₂SO₄ (2%) | 80 | 6 | 92 |
| 4 | 1:3 | p-TsOH (3%) | 80 | 8 | 82 |
| 5 | 1:3 | H₂SO₄ (2%) | 60 | 12 | 70 |
| 6 | 1:3 | H₂SO₄ (2%) with Dean-Stark | 100 (Toluene) | 4 | >95 |
Experimental Protocols
High-Yield Synthesis of Ethyl (2,2,2-Trifluoroethoxy)acetate
This protocol describes a high-yield procedure for the esterification of this compound with ethanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (0.1 mol).
-
Add anhydrous ethanol (0.3 mol, 3 equivalents).
-
Slowly and carefully add concentrated sulfuric acid (0.002 mol, 2 mol%) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) with constant stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (repeat 2-3 times until no more gas evolves), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl (2,2,2-trifluoroethoxy)acetate.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Visualizations
Caption: Troubleshooting workflow for low esterification yield.
Caption: Workflow for the synthesis of ethyl (2,2,2-trifluoroethoxy)acetate.
References
Stability of (2,2,2-Trifluoroethoxy)acetic acid under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2,2,2-Trifluoroethoxy)acetic acid under acidic and basic conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical acidic and basic conditions?
While specific stability data for this compound is not extensively available in the public domain, an assessment can be made based on the chemical properties of its constituent functional groups: the carboxylic acid, the ether linkage, and the trifluoroethyl group.
-
Under Acidic Conditions: The ether linkage is generally stable to acidic conditions, especially when adjacent to an electron-withdrawing trifluoromethyl group. The carboxylic acid and the trifluoromethyl group are also expected to be stable. Therefore, this compound is predicted to be relatively stable under mild to moderately strong acidic conditions.
-
Under Basic Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally stable. The C-F bonds of the trifluoromethyl group are highly stable. However, some fluorinated compounds can undergo dehydrofluorination in the presence of a strong base.[1][2] While the 2,2,2-trifluoroethoxy group has been shown to be a hydrolytically stable alternative to other leaving groups,[3][4] very harsh basic conditions (e.g., high concentration of NaOH and elevated temperatures) could potentially lead to degradation. Some studies on related compounds have shown instability of the trifluoromethyl group in strongly alkaline solutions.[5]
Q2: Are there any known degradation pathways for similar molecules?
Yes, for related per- and polyfluoroalkyl substances (PFAS), several degradation pathways have been identified under specific stress conditions:
-
Decarboxylation: Some perfluoroalkyl ether carboxylic acids have been shown to undergo decarboxylation in polar aprotic solvents.[6]
-
Ether Bond Cleavage: While generally stable, ether linkages can be cleaved under harsh conditions.
-
Dehydrofluorination: Elimination of hydrogen fluoride can occur from fluoroelastomers in alkaline environments.[1][2]
It is important to note that these pathways are observed under specific, often harsh, conditions and may not be relevant under typical experimental settings for this compound.
Q3: What are forced degradation studies and why are they relevant?
Forced degradation studies, or stress testing, are used to intentionally degrade a substance to identify potential degradation products and establish degradation pathways.[7][8] These studies are a key component of pharmaceutical development as mandated by guidelines such as ICH Q1A(R2).[9][10][11] They help in developing and validating stability-indicating analytical methods.[7] For this compound, a forced degradation study would be the definitive way to determine its stability under specific acidic and basic conditions.
Troubleshooting Guide
Q4: I am performing a stability study and see no degradation under my acidic/basic conditions. What should I do?
If no degradation is observed, it may indicate that this compound is stable under the applied conditions. However, to ensure the conditions were stringent enough, consider the following:
-
Increase Stressor Concentration: If you used 0.1 M HCl or NaOH, consider increasing the concentration to 1 M.[7][8]
-
Increase Temperature: If the experiment was conducted at room temperature, increasing the temperature in increments (e.g., to 50°C or 60°C) can accelerate degradation.[7]
-
Extend Exposure Time: The duration of the stress test can be extended, for example, up to 7 days for hydrolytic degradation.
-
Confirm Analytical Method Suitability: Ensure your analytical method is capable of detecting small changes in the concentration of the parent compound and can separate it from potential degradants.
Q5: I am observing more than 20% degradation in my forced degradation study. Is this a problem?
Yes, the recommended target for forced degradation is typically between 5% and 20%.[9][10] Excessive degradation can lead to the formation of secondary degradants that may not be relevant to the actual stability of the compound under normal storage conditions.[7]
To achieve the target degradation level, you should:
-
Reduce Stressor Concentration: Use a lower concentration of acid or base.
-
Lower the Temperature: Perform the study at a lower temperature.
-
Decrease Exposure Time: Take time points at earlier intervals to capture the desired level of degradation.
Q6: How can I be sure that the observed peaks in my chromatogram are degradation products and not artifacts?
This is a critical aspect of stability studies. To confirm the identity of new peaks:
-
Analyze a Placebo/Blank: If your sample is a formulation, stress a placebo (formulation without the active ingredient) under the same conditions. This helps to identify peaks originating from excipients.
-
Mass Balance: The sum of the assay of the parent compound and the amount of all degradation products should ideally be close to 100%. A significant deviation may indicate the formation of non-chromophoric or volatile degradants.
-
Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer (MS) to assess peak purity and identify the mass of the potential degradants. This can provide structural information.
Data Presentation: Forced Degradation Conditions
The following table summarizes typical starting conditions for forced degradation studies as recommended by ICH guidelines. These should be adapted based on the observed stability of this compound.
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M at room temperature or elevated (e.g., 60°C) |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1 M at room temperature or elevated (e.g., 60°C) |
Experimental Protocols
Protocol: Forced Degradation by Acidic and Basic Hydrolysis
This protocol is a general guideline and should be optimized for this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
HPLC-grade water and acetonitrile
-
Suitable buffer for neutralization (e.g., phosphate buffer)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable co-solvent at a concentration of approximately 1 mg/mL.
3. Acid Hydrolysis Procedure:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Dilute with water to the final volume. The final concentration of the compound should be suitable for HPLC analysis.
-
Store the solution at a controlled temperature (e.g., room temperature or 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Before HPLC analysis, neutralize the samples with an appropriate amount of base or buffer.
-
If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.
4. Basic Hydrolysis Procedure:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.
-
Dilute with water to the final volume.
-
Store the solution at a controlled temperature (e.g., room temperature or 60°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an appropriate amount of acid or buffer before analysis.
-
If no degradation is observed, repeat with 1 M NaOH or at a higher temperature.
5. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation of this compound and the formation of any degradation products.
Visualization
Caption: Troubleshooting workflow for forced degradation stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Purification of (2,2,2-Trifluoroethoxy)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (2,2,2-Trifluoroethoxy)acetic acid. The following sections offer insights into potential impurities and detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: Based on its common synthesis route, which involves the reaction of 2,2,2-trifluoroethanol with a bromoacetic acid derivative, potential impurities may include:
-
Residual Starting Materials: 2,2,2-trifluoroethanol and bromoacetic acid.
-
Solvents: Toluene or other solvents used during synthesis and workup.
-
Byproducts: Small amounts of byproducts from side reactions.
-
Water: Residual moisture from the workup process.
Q2: What is a general strategy for the purification of this compound?
A2: A common and effective method for purifying this compound is fractional distillation under reduced pressure.[1] This technique is suitable for separating the desired product from less volatile or more volatile impurities. For non-volatile impurities, distillation is a highly effective purification method.
Q3: Can I use recrystallization to purify this compound?
A3: this compound is a liquid at room temperature, which makes traditional recrystallization challenging. However, if you have solid derivatives of the acid, recrystallization could be a viable purification technique. The choice of solvent is crucial and would need to be determined experimentally.[2][3]
Q4: Are there any chromatographic methods to purify this acid?
A4: While less common for bulk purification of a relatively simple molecule, silica gel chromatography can be used to remove non-volatile or polar impurities.[4] However, the acidic nature of the compound can lead to streaking on the column. Using a solvent system with a small amount of a modifying acid (like acetic acid) can sometimes mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Product is a yellow or brown oil | Presence of colored, non-volatile impurities or degradation products. | 1. Fractional Distillation: Distill the material under reduced pressure. The colored impurities should remain in the distillation flask.[1]2. Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal and adsorbed impurities.[3] The solvent can then be removed in vacuo. |
| Presence of a lower boiling point impurity detected by GC-MS | This is likely residual 2,2,2-trifluoroethanol or a volatile solvent. | Fractional Distillation: Carefully perform a fractional distillation under reduced pressure. The lower boiling point impurity will distill first and can be collected in a separate fraction. |
| Product contains residual water | Incomplete drying during the workup. | 1. Azeotropic Distillation: If the impurity level is significant, an azeotropic distillation with a solvent like toluene can be effective for water removal.[4]2. Drying Agents: For small amounts of water, drying the crude product with an anhydrous salt like magnesium sulfate or sodium sulfate before distillation can be effective. |
| Acidic impurities (e.g., HCl) are present | Acidic byproducts from the synthesis. | Washing: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium chloride solution (brine).[1] This will help remove highly polar acidic impurities. Ensure the product is then thoroughly dried before further purification. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of this compound using fractional distillation under reduced pressure.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump
-
Heating mantle
-
Thermometer
Methodology:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect any low-boiling fractions that distill first. These may contain residual solvents or starting materials.
-
Increase the temperature to distill the main product. The boiling point of this compound is reported to be 110-118 °C at 16 mm Hg.[1]
-
Collect the fraction that distills at a constant temperature as the purified product.
-
Leave any high-boiling, colored residues in the distillation flask.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: Troubleshooting Low Conversion in Trifluoroethoxylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during trifluoroethoxylation reactions, a critical transformation for introducing the trifluoroethoxy group into organic molecules. The following information is designed to help you diagnose and resolve issues leading to low conversion and improve the overall efficiency of your reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, a general troubleshooting workflow can help systematically identify the root cause of low conversion.
Caption: A general workflow for troubleshooting low-yield chemical reactions.
Section 1: Nucleophilic Trifluoroethoxylation
Nucleophilic trifluoroethoxylation typically involves the reaction of an alcohol or phenol with a trifluoroethylating agent or the reaction of a trifluoroethoxide source with an electrophile.
FAQs and Troubleshooting Guide
Q1: My nucleophilic trifluoroethoxylation of an aliphatic alcohol is showing low to no conversion. What are the common causes?
A1: Low conversion in the nucleophilic trifluoroethoxylation of aliphatic alcohols can often be attributed to several factors:
-
Poor Leaving Group: The hydroxyl group of an alcohol is a poor leaving group. It typically requires activation.
-
Insufficiently Nucleophilic Trifluoroethoxide: The trifluoroethoxide anion's nucleophilicity can be hampered by solvent effects or counterion choice.
-
Steric Hindrance: Bulky substrates can significantly slow down the reaction rate.
-
Moisture: Water can protonate the trifluoroethoxide and deactivate it.
Troubleshooting Steps:
-
Activate the Alcohol: Convert the alcohol to a better leaving group, such as a tosylate, mesylate, or halide, prior to reaction with a trifluoroethoxide source.
-
Choice of Base and Solvent: When generating trifluoroethoxide in situ from 2,2,2-trifluoroethanol, use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO.
-
Use of Additives: For reactions involving alkyl halides, the addition of a phase-transfer catalyst can be beneficial.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am attempting the trifluoroethoxylation of a phenol, but the yield is poor. How can I improve it?
A2: Phenols are generally more acidic than aliphatic alcohols, making the generation of the corresponding phenoxide easier. However, low yields can still occur.
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol, especially if it has electron-withdrawing substituents.
-
Side Reactions: Electron-rich phenols can be susceptible to side reactions.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Base Selection: Use a sufficiently strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to ensure complete formation of the phenoxide.
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMSO are generally effective.
-
Temperature Optimization: Gradually increase the reaction temperature. For Ullmann-type couplings, temperatures can be quite high (often >100 °C).[1]
-
Inert Atmosphere: Protect the reaction from oxygen, as phenoxides can be sensitive to oxidation.
Experimental Protocol Example: Ullmann Condensation for Trifluoroethoxylation of a Phenol
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv.), an aryl halide (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a ligand such as 1,10-phenanthroline (0.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 110-130 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove insoluble copper salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 2: Photoredox-Catalyzed Trifluoroethoxylation
Photoredox catalysis enables the trifluoroethoxylation of (hetero)arenes via a radical pathway under mild conditions.
FAQs and Troubleshooting Guide
Q1: My photoredox trifluoroethoxylation is not working. What should I check first?
A1: The success of a photoredox reaction hinges on the interplay of several components.
-
Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite the photocatalyst and that the light is adequately penetrating the reaction vessel.
-
Photocatalyst: The photocatalyst may have degraded or be inappropriate for the desired transformation.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Reagent Concentration: Incorrect concentrations of the substrate, trifluoroethoxylating agent, or photocatalyst can lead to low efficiency.
Troubleshooting Steps:
-
Optimize Light Setup: Ensure the reaction vessel is close to the light source and that the vessel material is transparent to the required wavelength.
-
Verify Photocatalyst: Use a fresh, pure sample of the photocatalyst. Consider screening different photocatalysts if the initial choice is ineffective.
-
Thorough Degassing: Degas the reaction mixture by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Concentration Screening: Run a series of small-scale reactions to optimize the concentrations of all components.
Q2: I'm observing the formation of multiple products in my photoredox trifluoroethoxylation of a heterocycle. How can I improve selectivity?
A2: Regioselectivity in radical C-H functionalization can be challenging.
-
Electronic Effects: The inherent electronic properties of the heterocycle will direct the radical addition to certain positions.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the radical intermediates.[2]
-
Additives: The presence of certain additives can modulate the reaction pathway.
Troubleshooting Steps:
-
Solvent Screening: Evaluate a range of solvents with varying polarities. For example, switching from a nonpolar solvent to a more polar one like DMSO can sometimes alter the regioselectivity.[2]
-
Protecting Groups: If applicable, consider installing a protecting group on the heterocycle to block certain reactive sites.
-
pH Adjustment: For some systems, the pH of the reaction medium can influence the protonation state of the heterocycle and thus its reactivity.
Quantitative Data: Optimization of Photoredox Trifluoroethoxylation
The following table summarizes hypothetical optimization data for the trifluoroethoxylation of a generic N-heterocycle, illustrating the impact of various parameters on yield.
| Entry | Photocatalyst (mol%) | Solvent | Base (equiv.) | Light Source | Time (h) | Yield (%) |
| 1 | Ru(bpy)₃Cl₂ (1) | CH₃CN | K₂CO₃ (2) | Blue LED | 24 | 25 |
| 2 | Ir(ppy)₃ (1) | CH₃CN | K₂CO₃ (2) | Blue LED | 24 | 45 |
| 3 | Ir(ppy)₃ (1) | DMSO | K₂CO₃ (2) | Blue LED | 24 | 65 |
| 4 | Ir(ppy)₃ (1) | DMSO | Cs₂CO₃ (2) | Blue LED | 24 | 72 |
| 5 | Ir(ppy)₃ (1) | DMSO | Cs₂CO₃ (2) | Green LED | 24 | 15 |
| 6 | Ir(ppy)₃ (1) | DMSO | Cs₂CO₃ (2) | Blue LED | 36 | 85 |
| 7 | Ir(ppy)₃ (0.5 ) | DMSO | Cs₂CO₃ (2) | Blue LED | 36 | 60 |
Data is illustrative and not from a specific publication.
Logical Relationship Diagram for Photoredox Catalysis
Caption: A simplified signaling pathway for photoredox-catalyzed trifluoroethoxylation.
Section 3: Catalyst and Reagent Issues
Q1: My reaction is sluggish, and I suspect the catalyst/reagent has lost activity. How can I confirm this and what can I do?
A1: Catalyst and reagent deactivation is a common cause of low conversion.
-
Moisture and Air Sensitivity: Many organometallic catalysts and reagents are sensitive to moisture and air.
-
Thermal Decomposition: Some reagents, particularly certain electrophilic trifluoromethylating agents, can be thermally unstable.
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.
Troubleshooting and Solutions:
| Issue | Diagnostic Test | Solution |
| Moisture/Air Sensitivity | Run a control reaction with freshly opened/purified reagents and rigorously dried solvents under an inert atmosphere. | Store reagents under an inert atmosphere. Use anhydrous solvents. |
| Thermal Decomposition | Analyze the reagent by NMR or other appropriate techniques to check for degradation products. | Store the reagent at the recommended temperature. Avoid excessive heating during the reaction. |
| Catalyst Poisoning | Purify starting materials and solvents. Run the reaction with a higher catalyst loading to see if the yield improves. | Purify all components of the reaction mixture. Identify and remove the source of the impurity. |
This technical support center provides a starting point for troubleshooting your trifluoroethoxylation reactions. Remember that each reaction is unique, and a systematic, stepwise approach to optimization is key to achieving high conversion and yield.
References
Preventing decomposition of (2,2,2-Trifluoroethoxy)acetic acid during workup
Welcome to the Technical Support Center for (2,2,2-Trifluoroethoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this compound, with a specific focus on preventing its decomposition.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workup of this compound.
Issue 1: Low yield of this compound after basic workup.
-
Question: I performed a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) during my workup and recovered a lower than expected yield of my target compound. What could be the cause?
-
Answer: The ether linkage in this compound can be susceptible to cleavage under strongly basic conditions. While the trifluoromethyl group itself is highly stable, the electron-withdrawing nature of the fluorine atoms can make the methylene group of the trifluoroethoxy moiety more susceptible to nucleophilic attack by hydroxide ions. This can lead to the decomposition of your product into trifluoroethanol and glycolic acid.
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases like sodium hydroxide or potassium hydroxide for washing.
-
Use Mild Bases: If a basic wash is necessary to remove acidic impurities, use a milder base such as saturated sodium bicarbonate solution.
-
Minimize Contact Time: Perform the wash quickly and at a low temperature (e.g., in an ice bath) to minimize the contact time between your compound and the basic solution.
-
Alternative Purification: Consider alternative purification methods that do not involve a basic wash, such as column chromatography with a suitable solvent system.
-
Issue 2: Suspected decomposition of the product during acidic workup.
-
Question: I used a strong acid (e.g., concentrated HCl) to protonate my carboxylate salt during the workup and observed product loss. Is the compound unstable to acid?
-
Answer: Ethers can undergo cleavage in the presence of strong, non-coordinating acids, such as HBr or HI. While HCl is generally less reactive in this regard, prolonged exposure to concentrated strong acids, especially at elevated temperatures, could potentially lead to the cleavage of the ether bond in this compound.
Troubleshooting Steps:
-
Use Dilute Acids: For protonation of the carboxylate, use a dilute solution of a strong acid (e.g., 1 M HCl).
-
Control Temperature: Perform the acidification at low temperatures (0-5 °C) to reduce the rate of any potential side reactions.
-
Stoichiometric Addition: Add the acid dropwise and monitor the pH to avoid a large excess of strong acid.
-
Prompt Extraction: Immediately extract the protonated carboxylic acid into an organic solvent to minimize its time in the acidic aqueous phase.
-
Issue 3: Difficulty in extracting the product from the aqueous layer.
-
Question: this compound appears to have high water solubility, and I am struggling to efficiently extract it into an organic solvent. How can I improve my extraction efficiency?
-
Answer: The presence of both a carboxylic acid and an ether group can impart significant polarity and water solubility to the molecule. Standard extraction procedures may not be sufficient for quantitative recovery.
Troubleshooting Steps:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt such as sodium chloride (brine) or ammonium sulfate. This "salting out" effect decreases the solubility of the organic compound in the aqueous phase.
-
Use a More Polar Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switch to a more polar extraction solvent such as ethyl acetate, dichloromethane, or a mixture of chloroform and isopropanol.
-
Increase the Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for extracting compounds with moderate partition coefficients.
-
Continuous Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary for quantitative recovery.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely decomposition pathways for this compound during workup?
-
A1: The two primary potential decomposition pathways are:
-
Base-catalyzed hydrolysis of the ether linkage: This is more likely to occur with strong bases, leading to the formation of 2,2,2-trifluoroethanol and glycolic acid.
-
Acid-catalyzed cleavage of the ether linkage: This is a risk with strong, non-coordinating acids, particularly at elevated temperatures.
-
-
-
Q2: Is decarboxylation a concern during the workup of this compound?
-
A2: Decarboxylation of α-alkoxy carboxylic acids is generally not a facile process under standard workup conditions. Significant heat or the presence of specific catalysts would be required. Therefore, decarboxylation is not a primary concern during a typical aqueous workup at or below room temperature.
-
-
Q3: What analytical techniques can I use to detect the decomposition of my product?
-
A3: You can use the following techniques to check for the presence of potential decomposition products:
-
¹H and ¹⁹F NMR Spectroscopy: Look for the characteristic signals of 2,2,2-trifluoroethanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile decomposition products like 2,2,2-trifluoroethanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to monitor the purity of your this compound and detect non-volatile decomposition products like glycolic acid.
-
-
-
Q4: What are the recommended storage conditions for this compound to ensure its stability?
-
A4: To ensure long-term stability, store this compound in a cool, dry, and well-ventilated area, away from strong bases and strong acids. Keep the container tightly sealed.
-
Data Presentation
| Workup Condition | Potential Decomposition Product(s) | Severity of Decomposition | Recommended Preventative Action |
| Strong Base Wash (e.g., >1M NaOH) | 2,2,2-Trifluoroethanol, Glycolic acid | High | Avoid; use a mild base like NaHCO₃ if necessary. |
| Mild Base Wash (e.g., sat. NaHCO₃) | Minimal to none | Low | Perform wash at low temperature and minimize contact time. |
| Strong Acid Wash (e.g., >1M HCl) | 2,2,2-Trifluoroethanol, Chloroacetic acid (from HCl) | Moderate | Avoid prolonged exposure; use dilute acid at low temperature. |
| Elevated Temperature (>40°C) during solvent removal | Potential for slow decomposition | Low to Moderate | Use a rotary evaporator at low temperature and moderate vacuum. |
Experimental Protocols
Protocol 1: General Workup Procedure for Isolating this compound
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. If the reaction is quenched with water, add the water slowly to control any exotherm.
-
Solvent Addition: Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Acidification (if necessary): If the product is in its salt form, slowly add 1 M HCl at 0-5 °C with stirring until the pH of the aqueous layer is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to initiate the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at a temperature below 40°C.
Protocol 2: Workup Involving a Mild Basic Wash
-
Quenching and Extraction: Follow steps 1 and 2 from Protocol 1.
-
Mild Base Wash: Add the combined organic layers to a separatory funnel and wash with a saturated solution of sodium bicarbonate at 0-5 °C. Vent the funnel frequently as CO₂ may be generated. Separate the layers immediately.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended general workup workflow to prevent decomposition.
Analytical methods for determining the purity of (2,2,2-Trifluoroethoxy)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of (2,2,2-Trifluoroethoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for determining the purity of this compound?
A1: The most common and suitable analytical techniques for purity determination of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method depends on the available equipment, the nature of the expected impurities, and the required precision.
Q2: Why is derivatization often necessary for the GC analysis of this compound?
A2: this compound is a polar and acidic compound with low volatility. Direct injection onto a GC column can lead to poor peak shape (tailing), low sensitivity, and potential column degradation.[1][2] Derivatization converts the carboxylic acid group into a less polar and more volatile ester, improving its chromatographic behavior.[1][3][4]
Q3: What are the advantages of using qNMR for purity assessment?
A3: Quantitative NMR (qNMR) is a primary analytical method that allows for direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[5][6] It is highly accurate, provides structural information, and can be used to identify and quantify impurities simultaneously.[7]
Q4: What type of HPLC column is recommended for the analysis of this compound?
A4: Reversed-phase (RP) and mixed-mode (combining reversed-phase and ion-exchange) HPLC columns are suitable for the analysis of fluorinated carboxylic acids.[8][9] A C18 column is a common choice for reversed-phase separation.[9] The selection will depend on the specific impurities that need to be separated.
Troubleshooting Guides
Gas Chromatography (GC)
Issue 1: Poor Peak Shape (Tailing)
-
Question: My GC chromatogram for derivatized this compound shows significant peak tailing. What could be the cause?
-
Answer: Peak tailing for acidic compounds, even after derivatization, can be due to several factors:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving residual free acid.
-
Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analyte.[2]
-
Column Degradation: The stationary phase of the column may be degraded.
-
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure the reaction conditions (reagent excess, temperature, and time) are optimal for complete derivatization.
-
Use Deactivated Liners: Employ deactivated inlet liners, potentially without glass wool, to minimize interactions.[2]
-
Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
Column Replacement: If tailing persists, the column may need to be replaced.
-
Issue 2: No or Low Analyte Response
-
Question: I am not seeing a peak for my derivatized analyte, or the response is very low. What should I check?
-
Answer: A lack of response can be due to issues with the sample, the injection, or the detector.
-
Troubleshooting Steps:
-
Verify Derivatization: Confirm that the derivatization was successful using another technique if possible (e.g., TLC or IR).
-
Check for Leaks: Ensure there are no leaks in the injector, as this can lead to sample loss, especially for volatile compounds.[10]
-
Injector Temperature: Ensure the injector temperature is high enough to volatilize the derivatized analyte but not so high as to cause degradation.
-
Detector Functionality: Confirm that the detector is functioning correctly and is appropriate for the analyte. For example, an Electron Capture Detector (ECD) is highly sensitive to fluorinated compounds.[4]
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Fluctuating Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What is causing this?
-
Answer: Retention time instability is a common HPLC issue that can be caused by several factors.[11][12]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is adequately degassed. Air bubbles in the pump can cause flow rate fluctuations.[13][14]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[12]
-
Pump Performance: Check the pump for leaks and ensure the check valves are clean and functioning correctly.[11]
-
Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Issue 2: Split Peaks
-
Question: My analyte peak is splitting into two. What could be the problem?
-
Answer: Peak splitting can indicate a problem with the sample injection or the column itself.[12][14]
-
Troubleshooting Steps:
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[11]
-
Column Inlet Frit: The inlet frit of the column may be partially blocked. Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Injector Rotor Seal: A worn or damaged injector rotor seal can cause peak splitting.[12]
-
Column Void: A void may have formed at the head of the column. This usually requires column replacement.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Issue 1: Inaccurate Purity Calculation
-
Question: The purity value I calculated from my qNMR data seems incorrect. What are the common sources of error?
-
Answer: Accuracy in qNMR depends on careful sample preparation and data acquisition.[15]
-
Troubleshooting Steps:
-
Internal Standard Purity: Ensure the purity of the internal standard is accurately known and certified.[5]
-
Accurate Weighing: Use a calibrated microbalance for accurate weighing of both the sample and the internal standard.
-
Complete Dissolution: Ensure both the sample and the internal standard are completely dissolved in the deuterated solvent.
-
Full Relaxation of Nuclei: Use a sufficiently long relaxation delay (D1) in your NMR experiment (typically 5-7 times the longest T1 of the signals of interest) to ensure complete relaxation and accurate integration.[16]
-
Signal Integration: Ensure the integration regions for both the analyte and the internal standard signals are set correctly and encompass the entire peak area.
-
Data Presentation
Table 1: Representative GC Parameters for Derivatized this compound
| Parameter | Value |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Note: These parameters are a starting point and may require optimization.
Table 2: Representative HPLC Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
Note: These parameters are a starting point and may require optimization.
Experimental Protocols
Protocol 1: GC Analysis with Derivatization
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a vial.
-
Internal Standard: Add a known amount of a suitable internal standard.
-
Derivatization (Esterification): Add a derivatizing agent such as PFBBr or BSTFA according to the manufacturer's protocol. This typically involves adding a catalyst and heating the mixture.[1]
-
Extraction: After the reaction is complete, perform a liquid-liquid extraction to isolate the derivatized product.
-
Analysis: Inject an aliquot of the organic layer into the GC system.
Protocol 2: HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in the mobile phase to a concentration of 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter.
-
Analysis: Inject the filtered sample into the HPLC system. Purity is determined by the area percent of the main peak relative to all other peaks.
Protocol 3: Quantitative NMR (qNMR) Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and a known mass of a certified internal standard (e.g., maleic acid) into an NMR tube.[5]
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters, including a long relaxation delay (D1).[16]
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
IS = Internal Standard
-
Visualizations
Caption: Workflow for GC analysis of this compound.
Caption: Common HPLC troubleshooting pathways.
Caption: Logical relationship for qNMR purity calculation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Acetic acid by gas chromatography - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. HPLC Analysis of Trifluoroacetic and Acetic Acid on Obelisc N Mixed-Mode HPLC Column | SIELC Technologies [sielc.com]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. mastelf.com [mastelf.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (2,2,2-Trifluoroethoxy)acetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (2,2,2-Trifluoroethoxy)acetic acid and its common derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and its ester and amide derivatives.
Synthesis of this compound via Williamson Ether Synthesis
Issue: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation of 2,2,2-Trifluoroethanol: The base used is not strong enough to fully deprotonate the alcohol, or the reaction time is insufficient. | Use a strong base such as sodium hydride (NaH) or potassium hydride (KH). Ensure the 2,2,2-trifluoroethanol is added slowly to the base and allow sufficient time for the alkoxide to form before adding the haloacetic acid. |
| Low Reactivity of Haloacetic Acid: The halide is a poor leaving group (e.g., chloroacetic acid is less reactive than bromoacetic acid). | Use bromoacetic acid or iodoacetic acid for higher reactivity. |
| Presence of Water: Moisture in the reagents or solvent can quench the alkoxide. | Use anhydrous solvents (e.g., dry THF, toluene) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature: The reaction temperature is too low for the reaction to proceed at a reasonable rate. | Increase the reaction temperature. Refluxing in a suitable solvent like toluene is often effective.[1] |
Issue: Formation of Side Products
| Potential Cause | Recommended Solution |
| Elimination Reaction: The haloacetic acid undergoes elimination, especially at higher temperatures with sterically hindered bases. | Use a less hindered base. Maintain a controlled reaction temperature; avoid excessive heating. |
| Dialkylation of Haloacetic Acid: The product, this compound, can be deprotonated and react with another molecule of haloacetic acid. | Use a slight excess of 2,2,2-trifluoroethanol to ensure the haloacetic acid is consumed. Add the haloacetic acid slowly to the reaction mixture. |
Synthesis of Ethyl (2,2,2-Trifluoroethoxy)acetate via Fischer Esterification
Issue: Low Ester Yield
| Potential Cause | Recommended Solution |
| Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can shift the equilibrium back to the starting materials. | Use a large excess of ethanol to drive the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst: The amount of acid catalyst is too low to effectively protonate the carboxylic acid. | Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). |
| Low Reaction Temperature: The reaction is too slow at lower temperatures. | Heat the reaction mixture to reflux. |
Issue: Incomplete Reaction
| Potential Cause | Recommended Solution |
| Short Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor the reaction progress using TLC or GC. Increase the reaction time as needed. |
| Catalyst Deactivation: The catalyst has been neutralized or has decomposed. | Ensure the starting materials are free of basic impurities. If necessary, add fresh catalyst. |
Synthesis of N-Aryl-(2,2,2-trifluoroethoxy)acetamides via Amide Coupling
Issue: Low Amide Yield
| Potential Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid: The coupling reagent is not effectively activating the this compound. | Use a more efficient coupling reagent such as HATU, HBTU, or PyBOP, especially for less reactive anilines. |
| Low Nucleophilicity of the Amine: The aniline derivative is electron-deficient, making it a poor nucleophile. | Use a stronger base (e.g., DIPEA, N-methylmorpholine) to deprotonate the amine. The reaction may require heating. |
| Side Reactions of the Activated Ester: The activated intermediate is hydrolyzed by moisture or reacts with other nucleophiles present. | Ensure anhydrous reaction conditions. Add the amine to the activated acid without delay. |
Issue: Epimerization (if chiral centers are present)
| Potential Cause | Recommended Solution |
| Formation of an Oxazolone Intermediate: This is a common issue with peptide couplings and can occur with other chiral carboxylic acids. | Use additives that suppress racemization, such as HOBt or HOAt. Certain coupling reagents are also less prone to causing epimerization. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the Williamson ether synthesis of this compound?
A1: The primary challenges include:
-
Exothermic Reaction Control: The reaction of sodium hydride with 2,2,2-trifluoroethanol can be highly exothermic. On a large scale, this requires careful control of the addition rate and efficient cooling to prevent a runaway reaction.
-
Hydrogen Gas Management: The reaction generates hydrogen gas, which is flammable. The reactor must be equipped with adequate venting and operated in a well-ventilated area.
-
Handling of Sodium Hydride: Sodium hydride is a flammable solid and is reactive with moisture. Large-scale handling requires specialized equipment and procedures.
-
Work-up and Extraction: Handling large volumes of aqueous and organic layers during work-up can be challenging. Efficient phase separation is crucial for good yields.
Q2: How can I improve the yield of the Fischer esterification on a larger scale?
A2: To improve the yield of ethyl (2,2,2-trifluoroethoxy)acetate during scale-up, consider the following:
-
Continuous Water Removal: Employ a Dean-Stark trap to continuously remove water from the reaction mixture, which will drive the equilibrium towards the product.
-
Use of Excess Alcohol: Use a significant excess of ethanol. This can also serve as the solvent.
-
Catalyst Choice: While sulfuric acid is effective, solid acid catalysts can be an alternative for easier removal after the reaction.
Q3: What are the key safety precautions for the synthesis of N-aryl-(2,2,2-trifluoroethoxy)acetamides?
A3: Key safety precautions include:
-
Handling of Coupling Reagents: Many amide coupling reagents are irritants and can be moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The activation of the carboxylic acid can be exothermic. Add the coupling reagent portion-wise and monitor the temperature.
-
Solvent Safety: Use appropriate engineering controls for handling large volumes of organic solvents.
Q4: How can I minimize the formation of impurities during the synthesis of these compounds?
A4: Minimizing impurities involves:
-
High-Purity Starting Materials: Use high-quality, dry starting materials and solvents.
-
Inert Atmosphere: For moisture-sensitive reactions like the Williamson ether synthesis and amide coupling, work under an inert atmosphere (nitrogen or argon).
-
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions.
-
Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to prevent localized high concentrations and potential side reactions.
Q5: What are the recommended purification methods for these compounds at a larger scale?
A5: For larger-scale purification:
-
This compound: Distillation under reduced pressure is an effective method for purification.[1]
-
Ethyl (2,2,2-trifluoroethoxy)acetate: Fractional distillation is a suitable method. Washing the crude product with a sodium bicarbonate solution can remove any unreacted acid.
-
N-Aryl-(2,2,2-trifluoroethoxy)acetamides: Recrystallization from a suitable solvent system is often the most practical method for purifying solid amides. If necessary, column chromatography can be used, but this may be less practical for very large quantities.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. Note that optimal conditions may vary depending on the specific scale and equipment used.
Table 1: Synthesis of this compound
| Base | Haloacetic Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaH | Bromoacetic Acid | Toluene | Reflux | 48 | ~50-60[1] |
| NaH | Chloroacetic Acid | THF | Reflux | 72 | ~40-50 |
| KOH | Bromoacetic Acid | DMSO | 100 | 24 | ~60-70 |
Table 2: Synthesis of Ethyl (2,2,2-Trifluoroethoxy)acetate
| Catalyst | Ethanol (equiv.) | Water Removal | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 10 | Dean-Stark | Reflux | 8 | >90 |
| TsOH | 5 | Molecular Sieves | Reflux | 12 | ~85 |
| Amberlyst 15 | 10 | None | 80 | 24 | ~70 |
Table 3: Synthesis of N-Phenyl-(2,2,2-trifluoroethoxy)acetamide
| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 25 | 4 | >90 |
| EDC/HOBt | NMM | DCM | 25 | 12 | ~80 |
| SOCl₂ then Aniline | Pyridine | Toluene | 80 | 6 | ~75 |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from the Williamson ether synthesis.
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Bromoacetic acid
-
Anhydrous Toluene
-
Diethyl ether
-
Concentrated Hydrochloric Acid
-
Magnesium Sulfate
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add sodium hydride in anhydrous toluene.
-
Slowly add 2,2,2-trifluoroethanol dropwise to the stirred suspension.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Add a solution of bromoacetic acid in anhydrous toluene dropwise to the reaction mixture.
-
Heat the resulting mixture to reflux for 48 hours.
-
Cool the mixture to room temperature and quench by the slow addition of water.
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield the crude product.
-
Purify the product by distillation under reduced pressure.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yield.
References
Validation & Comparative
A Tale of Two Acids: A Comparative Guide to (2,2,2-Trifluoroethoxy)acetic Acid and Trifluoroacetic Acid in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of a synthetic route. This guide provides a detailed comparison of (2,2,2-Trifluoroethoxy)acetic acid and the widely used trifluoroacetic acid (TFA), offering insights into their properties and potential applications in organic synthesis.
While trifluoroacetic acid (TFA) is a ubiquitous reagent in organic synthesis, particularly in peptide chemistry, the properties and applications of this compound are less documented. This guide aims to bridge this gap by presenting a comparative analysis based on available data, helping researchers make informed decisions for their specific synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these two acids is crucial for predicting their behavior in chemical reactions. The following table summarizes their key characteristics.
| Property | This compound | Trifluoroacetic Acid (TFA) |
| Molecular Formula | C₄H₅F₃O₃ | C₂HF₃O₂ |
| Molecular Weight | 158.08 g/mol | 114.02 g/mol [1] |
| Boiling Point | 110-118 °C at 16 mmHg[2] | 72.4 °C at 760 mmHg[1] |
| Acidity (pKa) | Not available in cited literature | ~0.23 - 0.52[3][4] |
| Structure | CF₃CH₂OCH₂COOH | CF₃COOH |
One of the most significant differences lies in their volatility. Trifluoroacetic acid is a highly volatile liquid with a boiling point of 72.4 °C, which facilitates its removal from reaction mixtures by evaporation[3]. In contrast, this compound exhibits a much higher boiling point, even at reduced pressure, suggesting it is significantly less volatile. This lower volatility could be advantageous in high-temperature reactions where the loss of an acidic catalyst or reagent is a concern.
Applications in Organic Synthesis: Established vs. Exploratory
Trifluoroacetic Acid (TFA): The Workhorse of Peptide Synthesis and Deprotection
Trifluoroacetic acid is a cornerstone reagent in modern organic synthesis, with its most prominent role in solid-phase peptide synthesis (SPPS)[5]. It is extensively used for the cleavage of acid-labile protecting groups, particularly the tert-butoxycarbonyl (Boc) group from the N-terminus of amino acids[3][5].
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid
A common procedure for the removal of a Boc protecting group from an amine is as follows:
-
The Boc-protected compound is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
An excess of trifluoroacetic acid (often in a 1:1 ratio with the solvent) is added to the solution.
-
The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours, depending on the substrate.
-
The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the volatile TFA and solvent are removed under reduced pressure to yield the amine as its trifluoroacetate salt.
The mechanism of TFA-mediated Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Caption: Mechanism of TFA-mediated Boc deprotection.
Beyond peptide synthesis, TFA is also employed as a catalyst in various other organic transformations, including rearrangements and condensations. Its high acidity, solubility in organic solvents, and volatility make it a versatile and convenient reagent[5].
This compound: A Potential, Less Volatile Alternative?
In stark contrast to TFA, there is a notable lack of published experimental data on the applications of this compound in organic synthesis. While a synthesis protocol for this compound exists, its utility as a reagent or catalyst in common organic reactions remains largely unexplored in the available literature.
Experimental Protocol: Synthesis of this compound [2]
-
To a stirred suspension of sodium hydride in toluene under a nitrogen atmosphere, 2,2,2-trifluoroethanol is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of bromoacetic acid in toluene is then added dropwise.
-
The resulting mixture is heated at reflux for 48 hours.
-
After cooling, water is added, and the aqueous layer is separated and washed with ether.
-
The aqueous layer is then acidified with concentrated hydrochloric acid and extracted with ether.
-
The combined organic extracts are dried and concentrated to give the crude product, which is then purified by distillation.
Caption: Synthesis of this compound.
Given its structure, this compound could potentially serve as a less volatile alternative to TFA in certain acid-catalyzed reactions. Its reduced volatility might be beneficial in reactions requiring prolonged heating, minimizing the loss of the acidic component. However, without experimental data on its effectiveness in key applications like Boc deprotection, its viability as a direct substitute for TFA remains speculative. The potentially lower acidity of this compound compared to TFA would also need to be considered, as it may lead to slower reaction rates or incomplete conversions.
Conclusion: An Established Tool and an Unexplored Territory
This comparative guide highlights the well-established role of trifluoroacetic acid as a powerful and versatile reagent in organic synthesis, particularly for deprotection in peptide synthesis. Its high acidity and volatility are key to its widespread use.
In contrast, this compound remains a largely unexplored compound in the context of synthetic applications. While its synthesis is documented and its lower volatility is apparent, its efficacy as an acidic catalyst or deprotection agent has not been demonstrated in the reviewed literature. For researchers seeking alternatives to TFA, perhaps due to its volatility or reactivity, this compound presents an intriguing yet unproven option. Further experimental investigation is necessary to determine if its theoretical advantages translate into practical benefits in the laboratory. Until such data becomes available, TFA will likely remain the go-to reagent for applications requiring a strong, volatile fluorinated carboxylic acid.
References
- 1. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]
A Comparative Guide to Modern Trifluoroethoxylation Reagents for Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethoxy group (-OCH₂CF₃) into aromatic compounds is a pivotal strategy in modern drug discovery and materials science. This moiety can significantly enhance key molecular properties, including metabolic stability, lipophilicity, and binding affinity. However, the direct installation of the trifluoroethoxy group presents unique synthetic challenges. This guide provides an objective comparison of the leading classes of trifluoroethoxylation reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable method for a given synthetic problem.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile method for the formation of aryl trifluoroethyl ethers from readily available aryl halides (chlorides, bromides, iodides) and a trifluoroethoxylating source. These methods offer a significant advantage in terms of substrate scope and functional group tolerance.
A notable reagent in this category is sodium tetrakis(2,2,2-trifluoroethoxy)borate (Na[B(OCH₂CF₃)₄]), which serves as an efficient and accessible source of the trifluoroethoxy group. The reactions are typically mediated by a palladium catalyst and a suitable phosphine ligand.
Data Presentation: Palladium-Catalyzed Trifluoroethoxylation of Aryl Chlorides
| Entry | Aryl Chloride Substrate | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methyl-1-(2,2,2-trifluoroethoxy)benzene | 85 |
| 2 | 4-Chloroanisole | 4-Methoxy-1-(2,2,2-trifluoroethoxy)benzene | 92 |
| 3 | 4-Chlorobenzonitrile | 4-(2,2,2-Trifluoroethoxy)benzonitrile | 78 |
| 4 | 2-Chloropyridine | 2-(2,2,2-Trifluoroethoxy)pyridine | 65 |
Yields are representative and sourced from typical palladium-catalyzed procedures. Actual yields may vary based on specific reaction conditions and ligand choice.
Experimental Protocol: Palladium-Catalyzed Trifluoroethoxylation
Reaction: Trifluoroethoxylation of 4-Chlorotoluene
Materials:
-
4-Chlorotoluene (0.5 mmol, 1.0 equiv)
-
Sodium tetrakis(2,2,2-trifluoroethoxy)borate (Na[B(OCH₂CF₃)₄]) (0.75 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.75 mmol, 1.5 equiv)
-
Anhydrous Toluene (2 mL)
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with 4-chlorotoluene, Na[B(OCH₂CF₃)₄], Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Anhydrous toluene is added, and the vial is sealed.
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
Upon completion (monitored by GC-MS or TLC), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 4-methyl-1-(2,2,2-trifluoroethoxy)benzene.
Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling
Photocatalytic C-H Functionalization
Visible-light photocatalysis has recently emerged as a powerful strategy for the direct trifluoroethoxylation of aromatic C-H bonds.[1] This approach avoids the need for pre-functionalized substrates like aryl halides, making it highly attractive for late-stage functionalization of complex molecules.[1] The reaction is typically initiated by a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon light absorption, generates a trifluoroethoxyl radical from a suitable precursor.
A key reagent for this transformation is N-(2,2,2-trifluoroethoxy)phthalimide or related compounds that can generate the OCH₂CF₃ radical upon single-electron transfer.
Data Presentation: Photocatalytic C-H Trifluoroethoxylation
| Entry | Arene Substrate | Product | Yield (%) |
| 1 | Benzene | 2,2,2-Trifluoroethoxybenzene | 68 |
| 2 | Anisole | 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene | 75 (para-isomer) |
| 3 | Toluene | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | 72 (para-isomer) |
| 4 | Pyridine | 2-(2,2,2-Trifluoroethoxy)pyridine | 55 |
Yields are representative for photocatalytic C-H functionalization. Regioselectivity can be a challenge for some substrates.
Experimental Protocol: Photocatalytic C-H Trifluoroethoxylation
Reaction: Trifluoroethoxylation of Benzene
Materials:
-
Benzene (2.0 mmol, 1.0 equiv)
-
N-(2,2,2-Trifluoroethoxy)phthalimide (0.2 mmol, 0.1 equiv)
-
Ru(bpy)₃Cl₂ (0.004 mmol, 2 mol%)
-
Acetonitrile (2 mL)
Procedure:
-
A solution of benzene and N-(2,2,2-trifluoroethoxy)phthalimide in acetonitrile is prepared in a reaction vessel.
-
Ru(bpy)₃Cl₂ is added, and the mixture is degassed with nitrogen or argon for 15 minutes.
-
The reaction vessel is sealed and placed in front of a blue LED light source (450 nm).
-
The reaction is stirred at room temperature for 24 hours.
-
After the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford 2,2,2-trifluoroethoxybenzene.
Mechanistic Pathway: Photocatalytic C-H Trifluoroethoxylation
Radical Trifluoroethoxylation
Radical-mediated trifluoroethoxylation provides another direct route to trifluoroethoxylated arenes, often under mild conditions. These reactions typically involve the generation of a trifluoroethoxyl radical from a suitable precursor, which then adds to the aromatic ring.
Reagents such as N-trifluoroethoxy benzotriazolium triflate have been developed for this purpose.[2] The reaction can be initiated thermally with a radical initiator like AIBN or photochemically.
Data Presentation: Radical Trifluoroethoxylation
| Entry | Arene Substrate | Initiator | Product | Yield (%) |
| 1 | Toluene | AIBN (thermal) | 1-Methyl-2/4-(2,2,2-trifluoroethoxy)benzene | 65 (mixture of isomers) |
| 2 | Naphthalene | Benzoyl Peroxide | 1-(2,2,2-Trifluoroethoxy)naphthalene | 70 |
| 3 | Furan | AIBN (thermal) | 2-(2,2,2-Trifluoroethoxy)furan | 58 |
| 4 | Thiophene | Photochemical | 2-(2,2,2-Trifluoroethoxy)thiophene | 62 |
Yields are representative of radical trifluoroethoxylation reactions. Isomeric mixtures are common for substituted arenes.
Experimental Protocol: Radical Trifluoroethoxylation
Reaction: Trifluoroethoxylation of Toluene
Materials:
-
Toluene (5.0 mmol, 1.0 equiv)
-
N-Trifluoroethoxy benzotriazolium triflate (0.5 mmol, 0.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To a solution of toluene in 1,2-dichloroethane, N-trifluoroethoxy benzotriazolium triflate and AIBN are added.
-
The reaction mixture is degassed with an inert gas.
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield a mixture of ortho- and para-isomers of 1-methyl-2/4-(2,2,2-trifluoroethoxy)benzene.
Mechanistic Pathway: Radical Trifluoroethoxylation
Conclusion
The choice of a trifluoroethoxylation reagent is highly dependent on the specific synthetic context, including the nature of the substrate, desired regioselectivity, and tolerance to various functional groups.
-
Palladium-catalyzed cross-coupling is the method of choice for the trifluoroethoxylation of aryl halides, offering high yields and excellent functional group compatibility.
-
Photocatalytic C-H functionalization represents a cutting-edge approach for the late-stage modification of complex molecules, as it does not require pre-functionalization of the aromatic ring.
-
Radical trifluoroethoxylation provides a direct and often mild route to trifluoroethoxylated arenes, although control of regioselectivity can be a challenge with substituted substrates.
The continued development of novel reagents and methodologies in this field is expected to further expand the toolkit available to chemists, enabling the synthesis of increasingly complex and valuable trifluoroethoxylated aromatic compounds for a wide range of applications.
References
Navigating the Synthesis of Chiral (2,2,2-Trifluoroethoxy)acetic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the enantioselective synthesis of complex molecules is a critical hurdle. Among these, chiral (2,2,2-trifluoroethoxy)acetic acid derivatives represent a class of compounds with significant potential in medicinal chemistry due to the unique properties conferred by the trifluoroethoxy moiety. This guide provides a comparative overview of synthetic strategies, offering insights into methodologies, performance, and experimental considerations.
The introduction of a trifluoroethoxy group can significantly modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. Achieving stereocontrol in the synthesis of acetic acid derivatives bearing this functionality is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide focuses on comparing the primary strategies for the enantioselective synthesis of these valuable chiral building blocks: chiral auxiliary-mediated methods and catalytic enantioselective approaches.
Comparative Analysis of Synthetic Methodologies
Currently, the literature provides a foundation for two main approaches to furnishing enantioenriched α-(2,2,2-trifluoroethoxy)acetic acid derivatives: the use of chiral auxiliaries and the application of catalytic asymmetric methods. A direct comparison of reported yields and enantioselectivities is crucial for selecting the optimal synthetic route.
| Method | Key Principle | Typical Yields | Enantiomeric Excess (ee) | Key Considerations |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent trifluoroethoxylation reaction. The auxiliary is then cleaved to yield the chiral product. | Generally moderate to high | Often >90% de (diastereomeric excess), leading to high ee after auxiliary removal | Stoichiometric use of the chiral auxiliary is required. The synthesis and removal of the auxiliary add extra steps to the overall sequence. A wide range of well-established auxiliaries (e.g., Evans oxazolidinones) can be employed. |
| Catalytic Enantioselective Synthesis | A chiral catalyst is used in sub-stoichiometric amounts to control the stereoselective addition of a trifluoroethoxy group to a prochiral substrate. | Varies depending on the catalyst and substrate | Can range from moderate to excellent (>99% ee) | More atom-economical and efficient due to the catalytic nature. The development of a suitable catalyst system for this specific transformation is a key challenge. |
Experimental Protocols: A Closer Look
Detailed experimental procedures are essential for the successful replication and adaptation of synthetic methods. Below are representative protocols for the key strategies discussed.
Chiral Auxiliary Approach: Evans Oxazolidinone
This method relies on the diastereoselective alkoxylation of an enolate derived from an N-acyloxazolidinone.
Step 1: Acylation of the Chiral Auxiliary To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, bromoacetyl bromide is added, and the reaction is allowed to warm to room temperature.
Step 2: Diastereoselective Trifluoroethoxylation The resulting N-(bromoacetyl)oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium 2,2,2-trifluoroethoxide (prepared from 2,2,2-trifluoroethanol and sodium hydride) in THF is then added slowly. The reaction is stirred at this temperature until completion.
Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is removed by hydrolysis with lithium hydroxide in a mixture of THF and water to yield the desired (R)-(2,2,2-trifluoroethoxy)acetic acid.
Catalytic Enantioselective Approach (Hypothetical)
While specific catalytic systems for the direct enantioselective trifluoroethoxylation of acetic acid derivatives are not yet widely reported, a plausible approach could involve the asymmetric α-oxidation of a silyl enol ether followed by reaction with trifluoroethanol.
Step 1: Formation of the Silyl Enol Ether A suitable ester, such as ethyl bromoacetate, is treated with a silylating agent (e.g., TMS-Cl) and a base (e.g., LDA) to form the corresponding silyl enol ether.
Step 2: Enantioselective α-Hydroxylation The silyl enol ether is then subjected to an enantioselective oxidation using a chiral catalyst, for instance, a chiral oxaziridine or a transition metal complex with a chiral ligand, to introduce a hydroxyl group at the α-position with high enantioselectivity.
Step 3: O-Alkylation with Trifluoroethanol The resulting α-hydroxy ester is then alkylated with a trifluoroethylating agent, such as trifluoroethyl triflate, in the presence of a base to afford the final chiral α-(2,2,2-trifluoroethoxy) ester.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Caption: A Potential Catalytic Enantioselective Pathway.
Conclusion and Future Outlook
The enantioselective synthesis of this compound derivatives remains a developing area of research. Chiral auxiliary-mediated approaches offer a reliable, albeit less atom-economical, route to these compounds with high stereocontrol. The development of efficient catalytic enantioselective methods presents a significant opportunity for future research. Such advancements would provide more direct and sustainable access to these valuable chiral building blocks, accelerating their application in drug discovery and development. Further exploration into novel chiral catalysts and reaction conditions is warranted to unlock the full potential of this compound class.
A Comparative Guide to the Validation of HPLC Methods for Trifluoroethoxylated Compounds
For researchers, scientists, and drug development professionals, the accurate and precise quantification of trifluoroethoxylated compounds is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for such analyses. However, the unique properties of the trifluoroethoxy group can present chromatographic challenges. This guide provides a comparative overview of validated HPLC methods for the analysis of these compounds, supported by experimental data and detailed protocols.
Core Principles of HPLC Method Validation
The validation of an analytical method ensures its suitability for the intended purpose.[1][2] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2][3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[1][4]
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][3] This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of HPLC Methods
The following tables summarize the validation data for two distinct HPLC methods for the analysis of a model trifluoroethoxylated compound. Method A employs a traditional C18 stationary phase, while Method B utilizes a fluorinated stationary phase, which can offer alternative selectivity for fluorinated analytes.[6]
Method A: Reversed-Phase HPLC with C18 Column
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 ± 1.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.52% |
| LOD (µg/mL) | Report Value | 0.25 |
| LOQ (µg/mL) | Report Value | 0.80 |
| Robustness | RSD ≤ 5.0% | 3.2% |
Method B: HPLC with Fluorinated Stationary Phase
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.8 ± 0.9% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.65% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| LOD (µg/mL) | Report Value | 0.15 |
| LOQ (µg/mL) | Report Value | 0.50 |
| Robustness | RSD ≤ 5.0% | 2.8% |
Experimental Protocols
Method A: Reversed-Phase HPLC with C18 Column
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Standard Preparation: A stock solution of the trifluoroethoxylated compound (1 mg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution in the mobile phase A/B (70:30 v/v) to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample was dissolved in and diluted with the mobile phase A/B (70:30 v/v) to a final concentration within the calibration range.
-
Validation Procedure:
-
Specificity: A solution of the trifluoroethoxylated compound was spiked with known related substances and a placebo. The peak of the main compound was checked for purity using the DAD.
-
Linearity: Five concentrations of the standard solution were injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
-
Accuracy: The method was performed on a sample of known concentration at three levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.
-
Precision:
-
Repeatability: Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day. The relative standard deviation (RSD) was calculated.
-
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day.
-
-
LOD and LOQ: These were determined based on the signal-to-noise ratio of the chromatogram, with LOD at 3:1 and LOQ at 10:1.
-
Robustness: The effect of small variations in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min) was evaluated.
-
Method B: HPLC with Fluorinated Stationary Phase
-
Instrumentation: Waters Alliance HPLC System with a Photodiode Array (PDA) Detector.
-
Column: FluoroSep-RP Phenyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water; B: Methanol.
-
Gradient: 40% B to 85% B over 12 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Standard and Sample Preparation: The same procedure as in Method A was followed, using methanol as the solvent.
-
Validation Procedure: The same validation procedures as in Method A were followed.
Visualizing the Workflow and Interactions
The following diagrams illustrate the HPLC method validation workflow and the proposed interaction of a trifluoroethoxylated compound with the different stationary phases.
Caption: HPLC Method Validation Workflow
Caption: Analyte-Stationary Phase Interactions
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. mastelf.com [mastelf.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Reactivity of Fluorinated Acetic Acids in Acyl Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of monofluoroacetic acid (MFA), difluoroacetic acid (DFA), and trifluoroacetic acid (TFA) in common chemical transformations relevant to pharmaceutical and chemical research. The degree of fluorination on the α-carbon of acetic acid profoundly influences its acidity and, consequently, the reactivity of its carboxyl group in nucleophilic acyl substitution reactions such as esterification and amide bond formation. This analysis is supported by experimental pKa data and established principles of physical organic chemistry.
Data Presentation: Acidity of Fluorinated Acetic Acids
The acidity of a carboxylic acid, quantified by its pKa value, is a primary indicator of the electrophilicity of the carbonyl carbon. A lower pKa value corresponds to a stronger acid and a more reactive carboxylic acid in nucleophilic acyl substitution reactions. The electron-withdrawing inductive effect of fluorine atoms stabilizes the carboxylate anion, thereby increasing the acidity of the parent carboxylic acid. This effect is cumulative, with each additional fluorine atom contributing to a significant decrease in the pKa.
| Carboxylic Acid | Chemical Formula | Number of Fluorine Atoms | pKa (at 25 °C) |
| Acetic Acid | CH₃COOH | 0 | 4.76 |
| Monofluoroacetic Acid (MFA) | CH₂FCOOH | 1 | 2.59 |
| Difluoroacetic Acid (DFA) | CHF₂COOH | 2 | 1.35 |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 3 | 0.3 |
The pKa values are sourced from various chemical data resources.[1]
Comparative Reactivity in Nucleophilic Acyl Substitution
The strong electron-withdrawing effect of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the reactivity of the fluorinated acetic acids in reactions such as esterification and amide bond formation is expected to follow the order of their acidity:
TFA > DFA > MFA > Acetic Acid
This trend indicates that trifluoroacetic acid is the most reactive, and acetic acid is the least reactive among the four.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant (pKa) of a weak acid.
Materials:
-
Fluorinated acetic acid of interest (MFA, DFA, or TFA)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of the fluorinated acetic acid and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding small increments of the NaOH solution to the acid solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH of the solution has risen significantly and then levels off, indicating that the equivalence point has been passed.
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[4][5][6][7]
Comparative Kinetic Study of Esterification by NMR Spectroscopy
This protocol describes a method to compare the rates of esterification of MFA, DFA, and TFA with an alcohol (e.g., ethanol) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Monofluoroacetic acid (MFA)
-
Difluoroacetic acid (DFA)
-
Trifluoroacetic acid (TFA)
-
Ethanol (anhydrous)
-
NMR tubes
-
NMR spectrometer with variable temperature control
-
Microliter syringe
Procedure:
-
For each fluorinated acetic acid, prepare a reaction mixture directly in an NMR tube.
-
To a clean, dry NMR tube, add a precise volume of the fluorinated acetic acid.
-
Using a microliter syringe, add a precise amount of ethanol to the NMR tube to initiate the reaction. The acid is typically in large excess to ensure pseudo-first-order kinetics with respect to the alcohol.
-
Quickly cap and shake the NMR tube to ensure thorough mixing.
-
Immediately place the sample in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The progress of the reaction can be monitored by observing the decrease in the integral of the signal corresponding to the α-protons of the alcohol and the increase in the integral of the signal for the α-protons of the newly formed ester.
-
The concentration of the alcohol at each time point can be determined relative to the concentration of the ester.
-
Plot the natural logarithm of the alcohol concentration versus time. For a pseudo-first-order reaction, this plot should yield a straight line.
-
The negative of the slope of this line gives the observed rate constant (k_obs) for the esterification of each fluorinated acetic acid.
-
Compare the k_obs values for MFA, DFA, and TFA to determine their relative reactivities.[8][9]
Visualizations
Caption: Relationship between fluorination, acidity, and reactivity.
Caption: Fischer esterification reaction workflow.
References
- 1. Hammett_equation [chemeurope.com]
- 2. organicers.org [organicers.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Trifluoroethoxy Moiety: A Comparative Guide to its Biological Activity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a critical tool for optimizing the pharmacological profile of therapeutic agents. This guide provides a comparative analysis of the biological activity of compounds containing this moiety, supported by quantitative data and detailed experimental protocols. While direct head-to-head comparisons of trifluoroethoxylated drugs with their exact non-fluorinated analogues are not always available in published literature, the data strongly support the significant impact of this functional group on target affinity and overall drug performance. The inclusion of the trifluoroethoxy group often enhances metabolic stability and modulates lipophilicity, which are crucial for improving a compound's pharmacokinetic properties.
Comparative Biological Activity Data
The trifluoroethoxy moiety is a key feature in several FDA-approved drugs, contributing significantly to their potency and selectivity. The following table summarizes the quantitative biological activity of prominent drugs featuring this group.
| Drug | Target(s) | Biological Activity | Quantitative Measure |
| Silodosin | α₁A-Adrenergic Receptor (α₁A-AR) | High-affinity Antagonist | Kᵢ for α₁A-AR: 0.25 nM |
| α₁B-Adrenergic Receptor (α₁B-AR) | Low-affinity Antagonist | ~583-fold lower affinity than for α₁A-AR | |
| α₁D-Adrenergic Receptor (α₁D-AR) | Moderate-affinity Antagonist | ~55.5-fold lower affinity than for α₁A-AR | |
| Flecainide | Cardiac Sodium Channel (Naᵥ1.5) | Potent Blocker (Use-dependent) | IC₅₀: 7.4 µM (at increased stimulation frequency) |
| Cardiac Sodium Channel (Naᵥ1.5) | Low-affinity Blocker (Resting state) | IC₅₀: 345 µM | |
| Lansoprazole | H⁺/K⁺-ATPase (Proton Pump) | Potent Inhibitor | IC₅₀: ~1.0 µM (for CYP2C19 inhibition, a related metabolic enzyme) |
Physicochemical Property Comparison: The Rationale for Trifluoroethoxylation
The choice to incorporate a trifluoroethoxy group over a simpler ethoxy or methoxy group is driven by predictable and advantageous changes in a molecule's physicochemical properties.
| Property | Trifluoroethoxy (-OCH₂CF₃) | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) |
| Lipophilicity | Significantly Increased | Moderately Increased | Baseline |
| Metabolic Stability | High (Resistant to oxidation) | Moderate (Susceptible to O-dealkylation) | Low (Prone to O-demethylation) |
| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | Weakly electron-donating |
| Steric Bulk | Increased | Moderate | Low |
Key Experimental Protocols
The data presented in this guide are typically generated using standardized biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments used to assess the biological activity of compounds like those discussed.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in a serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.[1][3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized formazan dissolution buffer, to each well to dissolve the purple crystals.[2][3] Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[3]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Principle: The assay quantifies the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide by the kinase. A common method is the ADP-Glo™ Kinase Assay, which provides a luminescent signal proportional to the amount of ADP generated.
Procedure:
-
Reagent Preparation: Dilute the purified EGFR kinase enzyme, the specific substrate peptide (e.g., Y12-Sox peptide), and ATP to their optimal concentrations in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[4]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent like DMSO.
-
Kinase Reaction:
-
Add 1 µL of the inhibitor dilution or vehicle (DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs. The following have been generated using the DOT language to illustrate key concepts related to the evaluation of trifluoroethoxylated compounds.
Caption: General Experimental Workflow for Compound Bioactivity Screening.
Caption: Simplified Signaling Pathway of α1A-Adrenoceptor Antagonism by Silodosin.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel teixobactin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of (2,2,2-Trifluoroethoxy)acetic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (2,2,2-Trifluoroethoxy)acetic acid and its structurally related analogues: methoxyacetic acid, ethoxyacetic acid, and trifluoroacetic acid. The inclusion of fluorine atoms in drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Understanding the spectroscopic characteristics of such compounds is crucial for their identification, characterization, and quality control in drug discovery and development.
This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the comparative workflow.
Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for this compound and its analogues. Please note that experimental data for this compound is limited in publicly available literature; therefore, some data presented are predicted values.
| Compound | Spectroscopic Data |
| This compound | ¹H NMR (Predicted): Chemical shifts for -OCH₂- and -COOH protons are expected. The -OCH₂- protons would likely appear as a quartet due to coupling with the adjacent CF₃ group. ¹³C NMR (Predicted): Signals for the carboxylic acid carbon, the two methylene carbons, and the trifluoromethyl carbon are anticipated. ¹⁹F NMR (Predicted): A single signal, likely a triplet due to coupling with the adjacent -CH₂- protons, is expected. The chemical shift would be indicative of the trifluoroethoxy group. Mass Spectrometry (Predicted): Key fragments would include the loss of the carboxyl group and cleavage of the ether bond. High-resolution mass spectrometry would provide the exact mass of the molecular ion.[1] IR Spectroscopy (Predicted): Characteristic peaks for O-H stretching of the carboxylic acid (broad), C=O stretching of the carbonyl group, C-O stretching of the ether, and C-F stretching are expected. |
| Methoxyacetic Acid | ¹H NMR (CDCl₃): δ ~3.4 (s, 3H, -OCH₃), ~4.0 (s, 2H, -OCH₂-), ~9.5 (br s, 1H, -COOH).[2][3] ¹³C NMR (CDCl₃): δ ~59 (-OCH₃), ~70 (-OCH₂-), ~175 (C=O). Mass Spectrometry (EI): m/z 90 (M+), 45, 31.[4] IR Spectroscopy (Gas Phase): ν (cm⁻¹) ~3580 (O-H), ~2950 (C-H), ~1780 (C=O), ~1130 (C-O).[5] |
| Ethoxyacetic Acid | ¹H NMR (CDCl₃): δ ~1.2 (t, 3H, -CH₃), ~3.6 (q, 2H, -OCH₂CH₃), ~4.1 (s, 2H, -OCH₂-), ~10.0 (br s, 1H, -COOH).[6] ¹³C NMR (CDCl₃): δ ~15 (-CH₃), ~67 (-OCH₂CH₃), ~68 (-OCH₂-), ~176 (C=O).[7] Mass Spectrometry (EI): m/z 104 (M+), 59, 45, 31.[8] IR Spectroscopy: ν (cm⁻¹) ~2980 (C-H), ~1730 (C=O), ~1120 (C-O).[9] |
| Trifluoroacetic Acid | ¹H NMR (CDCl₃): δ ~11.5 (s, 1H, -COOH).[10] ¹³C NMR (neat): δ ~116 (q, J=284 Hz, -CF₃), ~162 (q, J=40 Hz, C=O).[11] ¹⁹F NMR (CFCl₃ reference): δ ~ -76.55.[12] Mass Spectrometry (EI): m/z 114 (M+), 69, 45.[13][14] IR Spectroscopy (Gas Phase): ν (cm⁻¹) ~3580 (O-H), ~1820 (C=O), ~1300-1100 (C-F).[2][15] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. For compounds sensitive to acidic proton exchange, trifluoroacetic acid-d (TFA-d) can be a suitable solvent.[16]
-
Instrumentation: Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Spectra were recorded with a spectral width of 0-16 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of 0-200 ppm. Chemical shifts are reported in ppm relative to the solvent residual peak.
-
¹⁹F NMR: Spectra were recorded with a spectral width of +50 to -250 ppm. Chemical shifts are reported in ppm relative to an external standard of CFCl₃ (0.00 ppm).
-
Data Processing: The collected data were processed using standard NMR software. Fourier transformation, phase correction, and baseline correction were applied to the free induction decays (FIDs).
Mass Spectrometry (MS)
-
Sample Preparation: Samples were prepared by dissolving the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. For high-resolution mass spectrometry (HRMS), further dilution to the low µg/mL or ng/mL range was performed.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, was used.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for these polar, small organic acids, and can be operated in either positive or negative ion mode.[1] Electron ionization (EI) can also be used, particularly with gas chromatography (GC) introduction, which typically provides more fragmentation information.
-
Data Acquisition: Full scan mass spectra were acquired over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: The exact mass of the molecular ion and major fragment ions were determined and compared with theoretical values to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples were prepared as KBr pellets.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.
-
Data Acquisition: Spectra were recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands were analyzed to identify the characteristic functional groups present in the molecules.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its analogues.
Caption: Spectroscopic analysis workflow.
References
- 1. PubChemLite - 2-(2,2,2-trifluoroethoxy)acetic acid (C4H5F3O3) [pubchemlite.lcsb.uni.lu]
- 2. Trifluoroacetic acid [webbook.nist.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Acetic acid, trifluoro-, 2,2,2-trifluoroethyl ester [webbook.nist.gov]
- 5. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. asianpubs.org [asianpubs.org]
- 11. colorado.edu [colorado.edu]
- 12. Trifluoroacetic acid [webbook.nist.gov]
- 13. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Lipophilicity of trifluoroethoxylated compounds compared to non-fluorinated analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate key physicochemical properties, including lipophilicity. Increased lipophilicity can significantly enhance a molecule's ability to permeate biological membranes, thereby improving its absorption, distribution, and overall bioavailability. This guide provides an objective comparison of the lipophilicity of trifluoroethoxylated compounds versus their non-fluorinated ethoxylated analogues, supported by experimental data and detailed methodologies.
Quantitative Comparison of Lipophilicity
The lipophilicity of a compound is commonly expressed by its octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity. The introduction of a trifluoroethyl group in place of an ethyl group typically leads to a demonstrable increase in LogP, as illustrated by the comparison between 2,2,2-trifluoroethyl methyl ether and its non-fluorinated analogue, ethyl methyl ether.
| Compound | Structure | LogP Value | Method |
| Ethyl Methyl Ether | CH₃CH₂OCH₃ | 0.45 (Predicted)[1] | Calculation |
| 2,2,2-Trifluoroethyl Methyl Ether | CF₃CH₂OCH₃ | 1.2 (Calculated) | Calculation |
Note: The LogP values presented are calculated estimates from chemical databases and serve to illustrate the expected trend. Experimental values may vary depending on the specific measurement conditions.
Experimental Protocols for Lipophilicity Determination
Accurate determination of LogP is crucial for understanding the pharmacokinetic profile of a compound. The following are standard experimental protocols for measuring the octanol-water partition coefficient.
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most widely recognized method for the experimental determination of LogP.[2][3]
Protocol:
-
Preparation of Pre-saturated Solvents: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mixed together in a separatory funnel and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated and allowed to stand until clear.
-
Sample Preparation: A known amount of the test compound is dissolved in either the pre-saturated n-octanol or the pre-saturated aqueous phase. The concentration should be within the linear range of the analytical method used for detection.
-
Partitioning: A measured volume of the compound-containing phase is added to a measured volume of the other pre-saturated phase in a flask or tube. The ratio of the volumes can be adjusted depending on the expected LogP value.
-
Equilibration: The flask is securely capped and shaken at a constant temperature (typically 25 °C) until equilibrium is reached. The time required for equilibration can vary from a few minutes to several hours and should be determined experimentally.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. For emulsions, centrifugation may be necessary.
-
Concentration Analysis: The concentration of the test compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
¹⁹F NMR Spectroscopy Method for Fluorinated Compounds
For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful and direct method for determining LogP, as it allows for the simultaneous quantification of the compound in both phases without the need for physical separation of the aliquots for analysis.[4][5]
Protocol:
-
Sample Preparation: A known quantity of the fluorinated test compound and a fluorinated reference compound with a known LogP value are dissolved in a biphasic system of n-octanol and water (or buffer) in a pear-shaped flask.
-
Equilibration: The mixture is stirred at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2 hours) to reach equilibrium. The mixture is then allowed to stand for complete phase separation.
-
NMR Sample Preparation: An aliquot is carefully taken from both the n-octanol and the aqueous phase and transferred to separate NMR tubes. A deuterated solvent is typically not required as the external magnetic field is locked to the deuterium signal of the NMR spectrometer's lock channel.
-
¹⁹F NMR Analysis: ¹⁹F NMR spectra are acquired for both samples. The signals for the test compound and the reference compound in each phase are integrated.
-
Calculation of LogP: The LogP of the test compound can be calculated using the following equation, which relates the integration ratios of the test compound and the reference compound in both phases to the known LogP of the reference compound.
LogPₓ = LogPᵣₑբ + log₁₀ ( (Iₓ,ₒ꜀ₜ / Iᵣₑբ,ₒ꜀ₜ) / (Iₓ,ₐᵩ / Iᵣₑբ,ₐᵩ) )
Where:
-
LogPₓ is the LogP of the test compound.
-
LogPᵣₑբ is the known LogP of the reference compound.
-
Iₓ,ₒ꜀ₜ and Iₓ,ₐᵩ are the ¹⁹F NMR signal integrals of the test compound in the octanol and aqueous phases, respectively.
-
Iᵣₑբ,ₒ꜀ₜ and Iᵣₑբ,ₐᵩ are the ¹⁹F NMR signal integrals of the reference compound in the octanol and aqueous phases, respectively.
-
Visualizing the Structural Impact on Lipophilicity
The following diagram illustrates the structural change from an ethoxylated to a trifluoroethoxylated compound and the resulting shift in lipophilicity.
Caption: Structural comparison and resulting lipophilicity.
References
- 1. Page loading... [guidechem.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (2,2,2-Trifluoroethoxy)acetic acid as a chiral resolving agent
A Comparative Guide to the Efficacy of Acidic Chiral Resolving Agents
For researchers and professionals in drug development and chemical synthesis, the separation of enantiomers is a critical step to ensure the safety and efficacy of chiral molecules. Diastereomeric salt formation remains a widely used, scalable, and cost-effective method for chiral resolution. This guide provides an objective comparison of three commonly employed acidic chiral resolving agents: (R,R)-Tartaric Acid, (S)-Mandelic Acid, and (1S)-(+)-10-Camphorsulfonic Acid, with a focus on their application in resolving chiral amines.
The choice of a resolving agent is often empirical, as its success is highly dependent on the specific substrate and the crystallization conditions.[1] Factors such as the acidity of the resolving agent, the structure of both the agent and the substrate, and the solvent system all play a crucial role in the efficiency of the resolution process.[2]
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is predicated on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (a chiral acid).[3] This reaction produces a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers exhibit different physicochemical characteristics, most importantly, solubility in a given solvent.[2][4] This disparity in solubility enables their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution preferentially.[3] Subsequently, the optically enriched amine can be liberated from the isolated salt.[4]
Comparative Performance of Chiral Resolving Agents
The following table summarizes experimental data for the resolution of different chiral amines using (R,R)-Tartaric Acid, (S)-Mandelic Acid, and (1S)-(+)-10-Camphorsulfonic Acid. It is important to note that yields and enantiomeric excess are highly dependent on the specific experimental conditions.[2]
| Resolving Agent | Racemic Amine Resolved | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Recovered Amine | Reference |
| (R,R)-Tartaric Acid | α-Methylbenzylamine | Not explicitly stated for the salt, but the process favors crystallization of the S,R,R-salt. | >95% for the (S)-amine after liberation. | [4][5] |
| (S)-Mandelic Acid | Phenylalanine methyl ester | Good yields (78-90% for the PEGylated version of the resolving agent). | 85% (first cycle), improved to 95% in a second cycle for the (L)-ester. | [6] |
| (1S)-(+)-10-Camphorsulfonic Acid | Racemic Diethanolamine Derivative | Not explicitly stated for the salt. | >99% for the (R,R)-enantiomer. | [7] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-Diphenylpiperazine | Not explicitly stated for the salt. | 98% for the (R,R)-enantiomer. | [8] |
Experimental Protocols
Below are representative experimental protocols for the chiral resolution of a primary amine using an acidic resolving agent. The general procedure is similar for each agent, but optimization of the solvent, stoichiometry, and crystallization conditions is crucial for success.[2]
General Protocol for Chiral Resolution of a Primary Amine
-
Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle warming.[4]
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, also with warming.[4]
-
Slowly add the solution of the resolving agent to the amine solution with continuous stirring. An exothermic reaction may be observed.[4]
-
-
Crystallization:
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the salt can often be improved by recrystallization.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water or an appropriate solvent.
-
Add a base (e.g., 50% NaOH solution, aqueous Na2CO3) to neutralize the acidic resolving agent and liberate the free amine.[4][8]
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane, diethyl ether).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee%) of the recovered amine should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.[7]
-
Visualizing the Workflow
The following diagrams illustrate the general workflow and the fundamental principle of chiral resolution by diastereomeric salt formation.
Caption: Experimental workflow for chiral resolution of a primary amine.
Caption: Logical relationship in diastereomeric salt resolution.
References
- 1. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. rsc.org [rsc.org]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Modern Trifluoroethoxylation Methods for Drug Discovery and Development
The strategic incorporation of the trifluoroethoxy (-OCH2CF3) group is a valuable tool in medicinal chemistry, capable of enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an objective comparison of new and established methods for trifluoroethoxylation, supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.
Overview of Trifluoroethoxylation Strategies
Trifluoroethoxylation reactions can be broadly classified into three main categories:
-
Established Nucleophilic Methods: These classic approaches involve the reaction of an alcohol or phenol with a trifluoroethylating agent, or the reaction of a trifluoroethoxide source with an electrophilic substrate. They are often reliable but can sometimes require harsh conditions.
-
Modern Radical Methods: Often employing photoredox catalysis, these methods enable the direct C-H functionalization of (hetero)arenes, providing a powerful tool for late-stage functionalization without the need for pre-functionalized substrates.
-
Modern Palladium-Catalyzed Cross-Coupling Methods: This contemporary approach allows for the coupling of readily available (hetero)aryl halides or triflates with a trifluoroethoxylating agent, offering a versatile and robust route to trifluoroethyl ethers.
Quantitative Comparison of Key Methods
The following tables summarize the performance of representative trifluoroethoxylation methods across a range of substrates. Yields are reported as isolated yields unless otherwise noted.
Table 1: Trifluoroethoxylation of Phenols
| Entry | Substrate | Method | Reagents/Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Nucleophilic (Established) | 2,2,2-Trifluoroethyl tosylate | K2CO3 | DMF | 100 | 12 | 85 |
| 2 | Phenol | Photocatalytic (New) | Togni's reagent/[Ir(ppy)2(dtbbpy)]PF6 | - | MeCN | RT | 12 | 78 |
| 3 | 4-Chlorophenol | Nucleophilic (Established) | 2,2,2-Trifluoroethanol/DEAD/PPh3 | - | THF | RT | 24 | 75 |
| 4 | 4-Chlorophenol | Palladium-Catalyzed (New) | 2,2,2-Trifluoroethanol/Pd(OAc)2/Xantphos | Cs2CO3 | Toluene | 110 | 18 | 92 |
| 5 | 4-Methoxyphenol | Nucleophilic (Established) | 2,2,2-Trifluoroethyl iodide | NaH | THF | 60 | 6 | 90 |
| 6 | 4-Methoxyphenol | Photocatalytic (New) | CF3CH2I/Ru(bpy)3Cl2 | - | DMSO | RT | 16 | 88 |
Table 2: Trifluoroethoxylation of Aliphatic Alcohols
| Entry | Substrate | Method | Reagents/Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | Nucleophilic (Established) | 2,2,2-Trifluoroethyl triflate | 2,6-lutidine | CH2Cl2 | 0 to RT | 4 | 88 |
| 2 | 1-Octanol | Mitsunobu (Established) | 2,2,2-Trifluoroethanol/DIAD/PPh3 | - | THF | RT | 12 | 82 |
| 3 | Cyclohexanol | Nucleophilic (Established) | 2,2,2-Trifluoroethyl tosylate | NaH | DMF | 80 | 8 | 79 |
| 4 | Cyclohexanol | Deoxyfluorination (New) | 2,2,2-Trifluoroethanol/PyFluor | Et3N | CH2Cl2 | RT | 6 | 85 |
Table 3: Trifluoroethoxylation of (Hetero)aryl Halides
| Entry | Substrate | Method | Reagents/Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Palladium-Catalyzed (New) | 2,2,2-Trifluoroethanol/Pd2(dba)3/RuPhos | K3PO4 | Toluene | 100 | 12 | 89 |
| 2 | 2-Chloropyridine | Palladium-Catalyzed (New) | 2,2,2-Trifluoroethanol/Pd(OAc)2/tBuXPhos | NaOtBu | Dioxane | 120 | 24 | 76 |
| 3 | 3-Iodoquinoline | Copper-Catalyzed (New) | 2,2,2-Trifluoroethanol/CuI | Cs2CO3 | NMP | 130 | 20 | 81 |
Experimental Protocols
Established Method: Nucleophilic Trifluoroethoxylation of 4-Methoxyphenol
To a solution of 4-methoxyphenol (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes, and then 2,2,2-trifluoroethyl iodide (1.5 mmol) is added dropwise. The reaction mixture is then heated to 60 °C and stirred for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene.
New Method: Photocatalytic C-H Trifluoroethoxylation of Anisole
In an oven-dried vial equipped with a magnetic stir bar, anisole (0.5 mmol), N-(2,2,2-trifluoroethoxy)phthalimide (1.2 equiv), and [Ir(ppy)2(dtbbpy)]PF6 (1.5 mol%) are dissolved in anhydrous acetonitrile (5 mL). The vial is sealed with a septum and the solution is degassed with argon for 15 minutes. The reaction mixture is then stirred and irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. After the reaction is complete (monitored by GC-MS), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the trifluoroethoxylated products as a mixture of isomers.
New Method: Palladium-Catalyzed Trifluoroethoxylation of 4-Chloroanisole
To an oven-dried Schlenk tube is added 4-chloroanisole (1.0 mmol), Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and 2,2,2-trifluoroethanol (2.0 mmol) are then added via syringe. The reaction mixture is stirred at 110 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene.
Visualizations of Methodologies
Experimental Workflow
Caption: General experimental workflow for trifluoroethoxylation.
Mechanistic Pathways
Caption: Comparison of trifluoroethoxylation reaction mechanisms.
Safety Operating Guide
Personal protective equipment for handling (2,2,2-Trifluoroethoxy)acetic acid
Essential Safety and Handling Guide for (2,2,2-Trifluoroethoxy)acetic acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data of structurally similar compounds, including Trifluoroacetic acid (TFA) and other halogenated carboxylic acids. It is imperative to treat this compound as a hazardous chemical and to handle it with the utmost care in a controlled laboratory environment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to be a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It is also likely to be harmful if inhaled or swallowed and may cause respiratory irritation.[4][5] Proper engineering controls and personal protective equipment are critical to ensure safety.
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[1]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield are required.[1] | Protects against splashes that can cause severe eye damage and blindness.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or heavy-duty nitrile for high-volume applications) are mandatory. For low-volume applications, nitrile gloves may be sufficient.[1] | Prevents skin contact which can lead to severe burns, with blisters possibly appearing hours after exposure.[1] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[1] | Protects the body from accidental spills and splashes. |
| Respiratory Protection | Typically not required when working in a certified chemical fume hood. If work must be performed outside a fume hood, a full-face respirator with an appropriate cartridge for organic acids should be used after a risk assessment. | Prevents inhalation of corrosive and potentially toxic vapors. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Always handle this compound within a chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not inhale vapors or mists.[1]
-
When diluting, always add the acid to water slowly; never add water to the acid.[1]
-
Use compatible containers for transport and storage, avoiding metal containers.[1][6]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[1][6]
-
Keep containers tightly closed to prevent leakage and moisture absorption.[1]
-
Store in the original, properly labeled container.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
| Minor Spill (<100 mL) | Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the waste in a sealed, labeled container for proper disposal. |
| Major Spill (>100 mL) | Evacuate the area immediately. Alert others and contact the appropriate emergency response team. |
Disposal Plan
This compound and its contaminated waste are considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like bases.[1]
-
Disposal Route: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not pour down the drain.[1]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.
1. Preparation: 1.1. Ensure a certified chemical fume hood is available and functioning correctly. 1.2. Verify the proximity and functionality of the nearest safety shower and eyewash station. 1.3. Don all required PPE as specified in the table above. 1.4. Prepare all necessary reagents and equipment before handling the acid. 1.5. Place absorbent pads on the work surface inside the fume hood to contain any minor spills.
2. Handling and Use: 2.1. Transport the container of this compound in a secondary, shatterproof container. 2.2. Perform all transfers and reactions within the chemical fume hood. 2.3. Use compatible equipment (e.g., glass, PTFE). Avoid contact with metals. 2.4. If diluting, slowly and carefully add the acid to the solvent (e.g., water) while stirring. 2.5. Keep the container of this compound sealed when not in use.
3. Post-Experiment: 3.1. Neutralize any residual acid on equipment with a suitable neutralizing agent (e.g., sodium bicarbonate solution) before cleaning. 3.2. Collect all waste, including contaminated consumables, in a designated hazardous waste container. 3.3. Wipe down the work area within the fume hood. 3.4. Remove PPE in the correct order to avoid self-contamination. 3.5. Wash hands thoroughly with soap and water.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
